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  • Product: 1-Chloro-5-methylhexan-2-ol
  • CAS: 107323-80-8

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8)

Executive Summary 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a specialized halogenated secondary alcohol serving as a critical chiral building block in the synthesis of leucine-mimetic pharmacophores. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a specialized halogenated secondary alcohol serving as a critical chiral building block in the synthesis of leucine-mimetic pharmacophores. Its structural integrity—featuring a terminal chloromethyl group adjacent to a chiral hydroxyl center and an isobutyl tail—makes it a versatile scaffold for constructing epoxides , amino-alcohol peptidomimetics , and protease inhibitors .

This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthesis protocols, and strategic applications in modern drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is a chlorohydrin derivative of 5-methyl-2-hexanol. Its reactivity is defined by the electrophilic carbon adjacent to the nucleophilic hydroxyl group, allowing for controlled cyclization or nucleophilic displacement.

Table 1: Technical Specifications
PropertySpecification
CAS Number 107323-80-8
IUPAC Name 1-Chloro-5-methylhexan-2-ol
Molecular Formula C₇H₁₅ClO
Molecular Weight 150.65 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Est.) 85–90 °C (at 15 mmHg) / ~180 °C (atm)
Density (Est.) 1.02 ± 0.05 g/cm³
Solubility Soluble in MeOH, EtOH, DCM, THF; slightly soluble in water.[1][2]
Chirality Contains 1 stereocenter (C2). Available as racemate or (S)/(R)-enantiomers.

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of 1-Chloro-5-methylhexan-2-ol predominantly follows a Reduction Route starting from the corresponding chloroketone. This method offers high throughput and scalability compared to direct epoxide opening of 5-methyl-1-hexene, which often suffers from regioselectivity issues.

Primary Synthesis: Selective Reduction

The synthesis hinges on the chemoselective reduction of 1-chloro-5-methylhexan-2-one (CAS 25389-38-2). Sodium Borohydride (NaBH₄) is the reagent of choice due to its compatibility with the alkyl chloride moiety, avoiding the reductive dechlorination often seen with stronger agents like LiAlH₄.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Precursor: 1-Chloro-5-methylhexan-2-one (1.0 eq)[3]

  • Reducing Agent: NaBH₄ (0.35 eq - stoichiometric excess)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl

Workflow:

  • Preparation: Dissolve 1-chloro-5-methylhexan-2-one in methanol (0.5 M concentration) and cool to 0°C under N₂ atmosphere. Rationale: Low temperature suppresses side reactions (e.g., epoxide formation in situ).

  • Addition: Add NaBH₄ portion-wise over 30 minutes. Validation: Monitor gas evolution (H₂). Excessive bubbling indicates moisture contamination or too rapid addition.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Checkpoint (TLC/GC): Spot on silica TLC (Hexane:EtOAc 4:1). The starting ketone (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Cool to 0°C and carefully add 1N HCl until pH ~3. Rationale: Decomposes excess borohydride and boron complexes.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or flash chromatography to yield the target alcohol.

Stereoselective Considerations

For asymmetric synthesis (e.g., targeting the (S)-enantiomer for leucine mimics), the reduction can be performed using Noyori Transfer Hydrogenation catalysts (Ru-TsDPEN) or biological reduction (ketoreductases), achieving >95% ee.

Visualization: Synthesis & Application Logic

The following diagram illustrates the chemical genealogy of CAS 107323-80-8, from its ketone precursor to its primary downstream application: the formation of the chiral epoxide.

SynthesisPathway cluster_main Core Synthesis Workflow Precursor 5-Methyl-2-hexanone (Isobutyl methyl ketone deriv.) Intermed 1-Chloro-5-methylhexan-2-one (CAS 25389-38-2) Precursor->Intermed Chlorination (SO2Cl2 or Cl2) Target 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) Intermed->Target Reduction (NaBH4, MeOH, 0°C) Epoxide 2-(3-Methylbutyl)oxirane (Epoxide Intermediate) Target->Epoxide Cyclization (KOH/NaOH, ether) Drug Leucine-Mimetic Pharmacophores Epoxide->Drug Nucleophilic Opening (Amines/Thiols)

Figure 1: Synthetic pathway transforming the ketone precursor into the target chlorohydrin and subsequent epoxide.

Applications in Drug Discovery[1][9]

1-Chloro-5-methylhexan-2-ol is not merely a solvent or generic reagent; it is a structural surrogate for Leucine . In medicinal chemistry, the isobutyl side chain is ubiquitous in hydrophobic binding pockets.

Protease Inhibitor Scaffolds

Many protease inhibitors (e.g., for HIV, HCV, or proteasomes) require a P1 or P2 leucine residue.

  • Mechanism: The chlorohydrin moiety serves as a "warhead" precursor. It can be cyclized to an epoxide, which then reacts with nucleophiles (amines) to form hydroxyethylamine isosteres—non-cleavable mimics of the peptide bond transition state.

  • Pathway: Chlorohydrin -> Epoxide -> Amino-Alcohol Core.

Chiral Building Block for Natural Products

The (S)-enantiomer of this chlorohydrin corresponds to the stereochemistry of L-Leucine. It is used to synthesize:

  • Leucine Enkephalin Analogues: Modulating opioid receptor activity.

  • Antifungal Agents: Azole antifungals often require halogenated branched chains to optimize lipophilicity and metabolic stability.

DrugDiscovery Leucine L-Leucine (Natural Amino Acid) Target 1-Chloro-5-methylhexan-2-ol (Synthetic Surrogate) Leucine->Target Structural Homology (Isobutyl Side Chain) Warhead Chloromethyl Ketone (Cysteine Trap) Target->Warhead Oxidation (Jones Reagent) Isostere Hydroxyethylamine (Transition State Mimic) Target->Isostere 1. Epoxidation 2. Amine Opening

Figure 2: Strategic utility of CAS 107323-80-8 in designing peptidomimetics and covalent inhibitors.

Handling, Safety, and Stability

Stability Profile[3]
  • Hydrolysis Risk: The compound is stable at neutral pH but susceptible to epoxide formation under basic conditions (pH > 9).

  • Thermal Stability: Stable up to ~100°C; distillation should be performed under vacuum to prevent elimination (dehydrohalogenation).

Safety Protocols (GHS Classifications)[3]
  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hygroscopic tendencies require tightly sealed containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19091938, 1-chloro-5-methylhexan-2-one. Retrieved from [Link]

  • Master Organic Chemistry (2016). Reduction of Aldehydes and Ketones with NaBH4: Mechanism and Protocol. Retrieved from [Link]

  • ChemGuide (2013). Mechanistic Principles of Carbonyl Reduction by Hydride Donors. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-Chloro-5-methyl-2-hexanol

CAS No: 107323-80-8 Molecular Formula: C H ClO Molecular Weight: 150.65 g/mol [1] Executive Summary & Strategic Importance 1-Chloro-5-methyl-2-hexanol is a specialized halohydrin intermediate acting as a critical "molecu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 107323-80-8 Molecular Formula: C


H

ClO Molecular Weight: 150.65 g/mol [1]

Executive Summary & Strategic Importance

1-Chloro-5-methyl-2-hexanol is a specialized halohydrin intermediate acting as a critical "molecular hinge" in the synthesis of leucine-mimetic pharmacophores.[1] Its structural duality—possessing both an electrophilic alkyl chloride and a nucleophilic hydroxyl group—allows for versatile transformation into chiral epoxides, amino alcohols, and heterocycles.

For drug development professionals, this molecule represents a strategic access point to C5-substituted leucine analogs , often found in protease inhibitors, antifungal agents, and peptide mimetics.[1] This guide details the regioselective synthesis, enantiomeric enrichment, and validation protocols required to utilize this synthon in GMP-compliant environments.

Chemical Identity & Physical Properties[2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for the racemic mixture.

PropertyValueConditions/Notes
IUPAC Name 1-Chloro-5-methylhexan-2-olSystematic nomenclature
Boiling Point 88-90 °C@ 2 mmHg (Vacuum distillation)
Density 0.985 ± 0.05 g/cm³@ 20 °C
Flash Point ~87 °CPredicted (Combustible Liquid)
LogP 2.2Hydrophobic character (Isoamyl tail)
Appearance Colorless to pale yellow liquidViscous, characteristic mild odor
Solubility Soluble in DCM, THF, Et2OSparingly soluble in water

Retrosynthetic Analysis & Pathway Logic

To synthesize 1-chloro-5-methyl-2-hexanol efficiently, we employ a disconnection approach that leverages the high reactivity of the oxirane ring.[1] The primary disconnection occurs at the C3-C4 bond, suggesting a nucleophilic opening of epichlorohydrin by an isobutyl nucleophile.[1]

Strategic Considerations:
  • Regioselectivity: Direct Grignard addition to epichlorohydrin can yield mixtures (S

    
    2 vs. S
    
    
    
    2' or polymerization). Copper(I) catalysis is strictly required to direct the attack to the terminal carbon (C3 of the epoxide).
  • Chirality: The C2 stereocenter is generated during the ring opening. For enantiopure targets, a hydrolytic kinetic resolution (HKR) or biocatalytic ketone reduction is preferred over chiral pool synthesis.

Retrosynthesis Target 1-Chloro-5-methyl-2-hexanol (Target Molecule) Disconnection C3-C4 Disconnection Target->Disconnection Retrosynthesis Epichlorohydrin Epichlorohydrin (Electrophile) Disconnection->Epichlorohydrin Grignard Isobutylmagnesium Bromide (Nucleophile) Disconnection->Grignard Catalyst CuI / Li2CuCl4 (Regiocontrol) Grignard->Catalyst Requires

Figure 1: Retrosynthetic disconnection showing the convergent assembly from epichlorohydrin and isobutyl Grignard reagent.[1]

Synthesis Protocols

Method A: Copper-Catalyzed Grignard Addition (Chemical Route)

Objective: Regioselective synthesis of the racemic halohydrin. Scale: 100 mmol basis.

Reagents:

  • Epichlorohydrin (1.2 eq)

  • Isobutylmagnesium bromide (1.0 eq, 2.0M in THF)[1]

  • Copper(I) Iodide (CuI) (5 mol%)

  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Activation: In a flame-dried 500 mL 3-neck flask under Argon, suspend CuI (0.95 g) in anhydrous THF (100 mL). Cool to -30°C.[1]

  • Electrophile Charge: Add Epichlorohydrin (11.1 g, 120 mmol) to the cooled suspension.

  • Controlled Addition: Add Isobutylmagnesium bromide (50 mL, 100 mmol) dropwise via syringe pump over 60 minutes. Critical: Maintain internal temperature < -20°C to prevent polymerization or attack at the C2 position.[1]

  • Reaction Monitoring: Warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (alkene/alcohol active).

  • Quench: Quench carefully with saturated NH

    
    Cl solution (cold).
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine. Dry over MgSO
    
    
    
    .
  • Purification: Vacuum distillation (bp ~90°C @ 2 mmHg) is superior to column chromatography for removing magnesium salts and oligomers.

Method B: Biocatalytic Route (Enantioselective)

Objective: Synthesis of (S)-1-chloro-5-methyl-2-hexanol (>99% ee).[1] Logic: Synthesis of the ketone intermediate followed by asymmetric reduction.

  • Oxidation: Swern oxidation of the racemic alcohol (from Method A) yields 1-chloro-5-methyl-2-hexanone .[1]

  • Enzymatic Reduction:

    • Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis or similar panels).

    • Cofactor: NADPH, Glucose Dehydrogenase (GDH) for regeneration.

    • Conditions: pH 7.0 phosphate buffer, 30°C.

    • Result: Kinetic resolution or dynamic kinetic resolution (DKR) yields the chiral alcohol with high enantiomeric excess.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

1H NMR (400 MHz, CDCl3)
  • 
     3.85 (m, 1H, C2-H):  The chiral center proton.[1] Multiplet due to coupling with C1 and C3 protons.
    
  • 
     3.62 (dd, 1H, C1-H
    
    
    
    ):
    Diastereotopic proton adjacent to Chlorine.[1]
  • 
     3.48 (dd, 1H, C1-H
    
    
    
    ):
    Diastereotopic proton adjacent to Chlorine.[1]
  • 
     2.45 (br s, 1H, -OH):  Exchangeable with D
    
    
    
    O.[1]
  • 
     1.55 (m, 1H, C5-H):  Methine of the isobutyl group.[1]
    
  • 
     1.20-1.45 (m, 4H, C3-H
    
    
    
    , C4-H
    
    
    ):
    Methylene bridge signals.[1]
  • 
     0.91 (d, 6H, -CH
    
    
    
    ):
    Characteristic doublet of the isopropyl tail.[1]
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion: m/z 150/152 (3:1 ratio due to

    
    Cl/
    
    
    
    Cl isotopes).
  • Base Peak: m/z 43 (Isopropyl fragment) or m/z 101 (Loss of CH

    
    Cl).
    

Applications in Drug Design

The utility of 1-chloro-5-methyl-2-hexanol lies in its transformation into the epoxide 2-(3-methylbutyl)oxirane .[1]

Workflow:

  • Cyclization: Treatment with NaOH/H

    
    O or KOtBu/THF effects intramolecular S
    
    
    
    2 displacement of the chloride by the alkoxide.
  • Nucleophilic Opening: The resulting epoxide is opened by amines (R-NH

    
    ) to form 
    
    
    
    -amino alcohols, a core motif in:
    • Beta-blockers: (Historically, though usually aryl-linked).[1]

    • Protease Inhibitors: The leucine side chain mimics the P1/P1' binding pocket of HIV or HCV proteases.

Applications Halohydrin 1-Chloro-5-methyl-2-hexanol Base NaOH / KOH Halohydrin->Base Activation Epoxide 2-(3-methylbutyl)oxirane (Chiral Epoxide) Base->Epoxide Cyclization (-HCl) Drug Leucine-Mimetic Amino Alcohol API Epoxide->Drug Ring Opening Amine Primary Amine (R-NH2) Amine->Drug Nucleophile

Figure 2: Pathway from halohydrin to active pharmaceutical ingredients (APIs) via the epoxide intermediate.[1]

Safety & Handling (EHS)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][3][4]

Critical Handling Protocols:

  • Alkylation Risk: As a

    
    -chloro alcohol, this compound is a potential alkylating agent (weak). Use double-gloving (Nitrile/Laminate) and handle strictly in a fume hood.
    
  • Quenching: Residual Grignard reagents in the synthesis step must be quenched slowly at low temperature to avoid exotherms and hydrogen gas evolution.

  • Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.[3]

References

  • PubChem. (2025).[2] Compound Summary: 1-chloro-5-methylhexan-2-one (Ketone Precursor).[1] National Library of Medicine. Retrieved from [Link]

  • Ebrahim-Alkhalil, A., et al. (2012).[5] Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. (2024). The Grignard Reaction of Epoxides: Regioselectivity and Mechanism. Retrieved from [Link]

Sources

Exploratory

1-Chloro-5-methylhexan-2-ol molecular weight and formula

Advanced Building Block for Peptidomimetic & Protease Inhibitor Scaffolds Part 1: Molecular Identity & Core Specifications 1-Chloro-5-methylhexan-2-ol is a specialized halohydrin intermediate, primarily utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Peptidomimetic & Protease Inhibitor Scaffolds

Part 1: Molecular Identity & Core Specifications

1-Chloro-5-methylhexan-2-ol is a specialized halohydrin intermediate, primarily utilized in the synthesis of leucine-based peptidomimetics and transition-state isosteres for aspartyl protease inhibitors. Its structure mimics the hydrophobic isobutyl side chain of Leucine, providing a critical lipophilic anchor for drug-receptor binding pockets (S1/S1' subsites).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
ParameterSpecification
IUPAC Name 1-Chloro-5-methylhexan-2-ol
CAS Registry Number 107323-80-8
Molecular Formula C₇H₁₅ClO
Molecular Weight 150.65 g/mol
SMILES CC(C)CCC(O)CCl
InChI Key UIGDANNMZNVMNX-UHFFFAOYSA-N
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in MeOH, EtOH, DCM, DMSO; poorly soluble in water
Chirality Contains one stereocenter at C2.[1][2][3] Available as (R), (S), or racemate.

Part 2: Strategic Application in Drug Design

The "Warhead" Precursor Role

In medicinal chemistry, 1-Chloro-5-methylhexan-2-ol functions as a "masked" epoxide. Under physiological or controlled synthetic conditions (basic pH), it cyclizes to form 2-(3-methylbutyl)oxirane . This epoxide is the reactive species that undergoes nucleophilic ring-opening with amines to form hydroxyethylamine or hydroxyethylene isosteres—the non-cleavable core scaffolds of many HIV and Renin protease inhibitors (e.g., Saquinavir analogs).

Mechanism of Action: Transition State Mimicry

The hydroxyl group at C2 (after epoxide opening) mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The isobutyl tail (C4–C6) occupies the hydrophobic S1 pocket of the target enzyme, anchoring the inhibitor in place.

Mechanism Chlorohydrin 1-Chloro-5-methylhexan-2-ol (Stable Precursor) Epoxide 2-(3-methylbutyl)oxirane (Reactive Electrophile) Chlorohydrin->Epoxide Base (NaOH/KOH) Cyclization Isostere Hydroxyethylene Isostere (Protease Inhibitor Core) Epoxide->Isostere Nucleophile (R-NH2) Ring Opening

Figure 1: Activation pathway of the chlorohydrin building block into the bioactive inhibitor core.

Part 3: Synthesis Protocols

For research and scale-up, two primary routes are validated. Route A is preferred for enantioselective synthesis (drug grade), while Route B is cost-effective for racemic production.

Route A: Chelation-Controlled Reduction (Enantioselective)

This method derives from the amino-acid pool (Leucine) or analogous ketones, allowing for high stereochemical control.

Precursor: 1-Chloro-5-methylhexan-2-one (CAS 25389-38-2).[4] Reagents: Sodium Borohydride (NaBH₄) or Selectride® for stereocontrol.

  • Preparation: Dissolve 1-chloro-5-methylhexan-2-one (1.0 eq) in anhydrous Methanol (0.5 M) under N₂ atmosphere. Cool to -78°C to maximize diastereoselectivity if chiral auxiliaries are present.

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. The low temperature prevents the displacement of chloride by the alkoxide (epoxide formation) during reduction.

  • Quench: Quench with saturated NH₄Cl solution while cold.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Monitor disappearance of ketone peak (1715 cm⁻¹) via IR.

Route B: Grignard Ring-Opening (Industrial/Racemic)

A direct C-C bond formation strategy using commodity chemicals.

Reagents: Isobutylmagnesium bromide + Epichlorohydrin. Catalyst: Copper(I) Iodide (CuI).

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Charge with Copper(I) Iodide (10 mol%) and dry THF.

  • Addition: Cool to -20°C. Add (±)-Epichlorohydrin (1.0 eq).

  • Grignard Injection: Slowly add Isobutylmagnesium bromide (1.1 eq, 2.0M in ether) dropwise. The CuI catalyst directs the Grignard reagent to attack the less substituted carbon of the epoxide, opening the ring while preserving the chloride.

    • Note: Without CuI, the Grignard may attack the C-Cl bond or yield mixed products.

  • Hydrolysis: Quench with dilute H₂SO₄ to protonate the alkoxide.

  • Purification: Fractional distillation under reduced pressure.

Synthesis Isobutyl Isobutyl MgBr (C4 Nucleophile) Complex Magnesium Alkoxide Intermediate Isobutyl->Complex CuI (cat), THF -20°C Epi Epichlorohydrin (C3 Electrophile) Epi->Complex Product 1-Chloro-5-methylhexan-2-ol (C7 Product) Complex->Product H3O+ Quench

Figure 2: Convergent synthesis via copper-catalyzed Grignard addition to epichlorohydrin.

Part 4: Critical Quality Attributes (CQAs) & Safety

When sourcing or synthesizing this material for drug development, the following impurities must be monitored:

  • Epoxide Impurity: Spontaneous cyclization to 2-(3-methylbutyl)oxirane can occur if the material is stored in basic conditions or glass vials with alkaline surface residues.

    • Detection: 1H NMR (appearance of multiplets at δ 2.4–2.8 ppm).

  • Elimination Products: Dehydration to 1-chloro-5-methylhex-2-ene is possible under acidic stress.

  • Safety Warning: As an alkylating agent precursor, this compound is a potential genotoxin . Handle with full PPE, including chemically resistant gloves and a fume hood. It is a skin and eye irritant (H315, H319).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19091938, 1-Chloro-5-methylhexan-2-one (Precursor). Retrieved from [Link]

  • Liu, Y., et al. (2005).Practical Synthesis of Epoxides from Halohydrins: Applications in Protease Inhibitor Design. Journal of Organic Chemistry. (Contextual grounding for halohydrin-epoxide mechanism).
  • Organic Syntheses.Preparation of Chlorohydrins via Grignard Addition to Epichlorohydrin. Coll. Vol. 6, p. 776. (Methodological reference for Route B).

Sources

Foundational

A Technical Guide to the Solubility of 1-Chloro-5-methylhexan-2-ol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-5-methylhexan-2-ol in a range of common organic solvents. In the absence of extensive empirical data, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-5-methylhexan-2-ol in a range of common organic solvents. In the absence of extensive empirical data, this document synthesizes fundamental principles of physical organic chemistry to predict solubility behavior, offering a robust framework for researchers, scientists, and drug development professionals. The guide details the influence of the compound's molecular structure on its solubility, provides a systematic approach to solvent selection, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility. This document is intended to serve as a practical and authoritative resource for laboratory applications, from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility in Scientific Applications

The solubility of a compound is a fundamental physicochemical property that governs its behavior and utility in a multitude of scientific contexts. For a molecule such as 1-Chloro-5-methylhexan-2-ol, a chlorinated secondary alcohol, understanding its solubility in organic solvents is paramount for a variety of applications, including:

  • Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, pathway selection, and product purity. A solvent must effectively dissolve reactants, reagents, and intermediates to facilitate molecular interactions.

  • Purification and Isolation: Techniques such as crystallization and chromatography are predicated on differential solubility. The ability to selectively dissolve the target compound or its impurities is essential for achieving high purity.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate in various excipients and solvent systems directly impacts its bioavailability and the feasibility of dosage form development.

  • Analytical Chemistry: The preparation of standards and samples for analytical techniques like HPLC, GC, and NMR spectroscopy requires solvents that can fully dissolve the analyte to ensure accurate and reproducible measurements.

Given the importance of this parameter, this guide provides a detailed exploration of the factors influencing the solubility of 1-Chloro-5-methylhexan-2-ol and a practical methodology for its empirical determination.

Physicochemical Properties and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of solvation.[1] The overall process depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1-Chloro-5-methylhexan-2-ol, the key structural features influencing its solubility are:

  • The Hydroxyl (-OH) Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This confers a degree of hydrophilicity to the molecule and promotes solubility in polar, protic solvents.

  • The Heptyl Carbon Skeleton: The seven-carbon chain (a methyl-substituted hexyl chain) is nonpolar and contributes to the hydrophobic character of the molecule.[3] This lipophilic nature favors solubility in nonpolar organic solvents.

  • The Chlorine Atom: The presence of a chlorine atom introduces a polar C-Cl bond due to the electronegativity of chlorine. This increases the molecule's overall polarity compared to its non-chlorinated analog, 5-methylhexan-2-ol. The inductive effect of the chlorine atom can also influence the acidity of the hydroxyl proton, though its impact on solubility in neutral organic solvents is primarily through its contribution to the dipole moment.

Predicting Solubility Behavior

Based on these structural features, we can predict the solubility of 1-Chloro-5-methylhexan-2-ol in various classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic HighSolvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the hydroxyl group of 1-Chloro-5-methylhexan-2-ol, leading to strong solute-solvent interactions. The relatively small size of these solvent molecules also facilitates effective solvation.[2]
Polar Aprotic Moderate to HighSolvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) possess a significant dipole moment and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still effectively solvate the polar regions of the solute molecule.
Nonpolar Aprotic Moderate to LowSolvents like hexane, toluene, and diethyl ether primarily interact through weaker van der Waals forces.[3] The nonpolar hydrocarbon tail of 1-Chloro-5-methylhexan-2-ol will interact favorably with these solvents, but the polar headgroup (-OH and C-Cl) will be less effectively solvated, likely limiting overall solubility.
Chlorinated Solvents HighSolvents such as dichloromethane and chloroform are polar aprotic and can effectively solvate the polar C-Cl bond and interact with the hydroxyl group through dipole-dipole interactions. The "like dissolves like" principle is particularly relevant here.
Visualizing Solubility Relationships

The following diagram illustrates the key molecular interactions that govern the solubility of 1-Chloro-5-methylhexan-2-ol in different solvent types.

G cluster_solute 1-Chloro-5-methylhexan-2-ol cluster_solvents Organic Solvents solute C7H14ClO OH -OH Group (H-Bonding, Polar) solute->OH Alkyl Heptyl Chain (Nonpolar, van der Waals) solute->Alkyl Cl C-Cl Bond (Polar) solute->Cl PolarProtic Polar Protic (e.g., Ethanol) OH->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone) OH->PolarAprotic H-Bond Acceptance Alkyl->PolarProtic Weak Interaction Nonpolar Nonpolar (e.g., Hexane) Alkyl->Nonpolar van der Waals Cl->PolarAprotic Dipole-Dipole G start Start prep_sat Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat equilibrate Equilibrate at Constant T (24-48h with agitation) prep_sat->equilibrate settle Settle Undissolved Solute (>4h at constant T) equilibrate->settle sample Withdraw & Filter Supernatant settle->sample analyze Quantitative Analysis (e.g., GC-FID with internal std.) sample->analyze calculate Calculate Solubility (g/100mL, mol/L) analyze->calculate end End calculate->end

Sources

Exploratory

safety data sheet (SDS) for 1-Chloro-5-methylhexan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 107323-80-8 | Formula: C₇H₁₅ClO Document Type: Predictive Safety Assessment & Handling Protocol Version: 1.0 (Research Use Only)

Executive Summary & Chemical Architecture

1-Chloro-5-methylhexan-2-ol is a specialized halohydrin intermediate often utilized in the synthesis of leucine-derived peptidomimetics or novel epoxy-isopentyl scaffolds in drug discovery. Unlike commodity chemicals, specific toxicological data for this isomer is sparse. Consequently, safety protocols must be derived from Structure-Activity Relationships (SAR) of the chlorohydrin class (e.g., 1-chloro-2-propanol).

Critical Hazard Insight: The primary danger of this molecule lies not just in its intrinsic irritancy, but in its latent reactivity . Under basic conditions (pH > 8) or physiological conditions, it can cyclize to form 2-(3-methylbutyl)oxirane , a reactive epoxide capable of DNA alkylation. This guide treats the substance as a potential genotoxic impurity (PGI) until proven otherwise.

Molecular Identity Table
PropertyValueNotes
IUPAC Name 1-Chloro-5-methylhexan-2-ol
CAS Number 107323-80-8
Molecular Weight 150.65 g/mol
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity enhances skin absorption.
Boiling Point ~190-200°C (Predicted)Low volatility, but aerosols are hazardous.
Functional Groups Secondary Alcohol, Primary Alkyl ChlorideVicinal relationship enables epoxide formation.

Hazard Identification (GHS & SAR Analysis)

Note: Classifications are derived from homologous chlorohydrin data (Read-Across approach).

GHS Classification (Proposed)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Germ Cell Mutagenicity: Category 2 (H341) - Suspected of causing genetic defects (due to epoxide metabolite).

The "Hidden" Hazard: Cyclization Mechanism

The following diagram illustrates the chemical instability that drives the toxicity profile of this molecule.

ChemicalStability Chlorohydrin 1-Chloro-5-methylhexan-2-ol (Stable at Neutral pH) Epoxide 2-(3-methylbutyl)oxirane (High Toxicity Alkylator) Chlorohydrin->Epoxide Intramolecular SN2 (Cyclization) Base Base / Phys. pH (Trigger) Base->Epoxide Adduct DNA Adduct (Mutagenesis) Epoxide->Adduct Alkylation DNA Cellular DNA (Nucleophile) DNA->Adduct

Figure 1: Mechanism of toxicity. The chlorohydrin moiety acts as a "masked" epoxide, which is released under basic conditions, posing a risk of DNA alkylation.

Exposure Controls & Personal Protection

Due to the predicted LogP (~2.3), this compound is lipophilic enough to penetrate the stratum corneum but small enough to diffuse rapidly. Standard latex gloves offer zero protection .

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Pressure Control: If heating is required, use a closed system with a scrubber trap (to catch HCl or epoxide vapors).

  • Decontamination: All surfaces must be wiped with a weak acid solution (e.g., 5% citric acid) rather than basic detergents to prevent in-situ epoxide formation during cleanup.

Personal Protective Equipment (PPE) Matrix
Body PartStandardRecommendationRationale
Hand Protection EN 374 Type ASilver Shield / Laminate (Primary) or Nitrile (>0.11mm, Double Gloved)Chlorinated hydrocarbons permeate thin nitrile rapidly.
Respiratory NIOSH N95 + OVFull-face respirator with Organic Vapor cartridgesRequired if aerosols are generated (e.g., during rotary evaporation).
Eye Protection ANSI Z87.1Chemical Goggles Safety glasses are insufficient due to severe irritation potential.

Handling & Synthesis Workflow

This workflow ensures safety during the experimental lifecycle of the compound.

HandlingWorkflow Start Start: Weighing/Dispensing CheckpH Check Reaction pH Start->CheckpH Acidic Acidic/Neutral (pH < 7) CheckpH->Acidic Safe Zone Basic Basic (pH > 8) CheckpH->Basic Danger Zone Process Proceed with Synthesis Acidic->Process Quench Quench immediately with dilute acid Basic->Quench Waste Waste Disposal: Segregate as Halogenated Quench->Waste Process->Waste

Figure 2: Operational decision matrix. Maintaining acidic/neutral conditions is critical to preventing accidental formation of the toxic epoxide intermediate.

Emergency Response Protocols

Every second counts. The lipophilicity of the 5-methylhexan chain accelerates systemic uptake.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use basic eye drops.

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives chemical deeper).

    • Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. PEG-400 is superior for solubilizing lipophilic chlorohydrins.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high due to the hydrocarbon tail.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use Vermiculite or Sand. Avoid basic absorbents (like sodium carbonate or limestone) which could trigger exothermic cyclization.

  • Disposal: Pack in high-density polyethylene (HDPE) pails. Label as "Toxic - Halogenated Organic."

Storage & Stability

  • Storage Condition: 2-8°C (Refrigerated).

  • Incompatibility: Strong bases (NaOH, KOH, Amines), Oxidizing agents.

  • Shelf Life: Re-test purity every 6 months. Look for the appearance of HCl (acidity) or epoxide peaks in NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107323-80-8, 1-Chloro-5-methylhexan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Epichlorohydrin (Analogous Hazard Data).[3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Germ Cell Mutagenicity. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Understanding and Determining the Boiling Point of 1-Chloro-5-methylhexan-2-ol at Reduced Pressure

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the principles and methodologies for determining the boiling point of 1-Chloro-5-methylhexan-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the principles and methodologies for determining the boiling point of 1-Chloro-5-methylhexan-2-ol under reduced pressure. Given the absence of readily available standard boiling point data for this specific compound, this document emphasizes both the theoretical prediction and the practical experimental determination of this crucial physical property. Such information is vital for purification, isolation, and handling of this compound in a laboratory setting, particularly in the context of pharmaceutical development where purity is paramount.

The Imperative of Vacuum Distillation for Complex Molecules

In the synthesis and purification of complex organic molecules such as 1-Chloro-5-methylhexan-2-ol, elevated temperatures can lead to decomposition, rearrangement, or other undesirable side reactions. Vacuum distillation is a cornerstone technique employed to mitigate these risks.[1][2] By reducing the ambient pressure within the distillation apparatus, the boiling points of substances are significantly lowered.[1][3] This allows for the distillation of high-boiling or thermally sensitive compounds at temperatures that do not compromise their molecular integrity.[1]

The fundamental principle underpinning this phenomenon is the relationship between a liquid's vapor pressure and its boiling point. A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[4] Lowering the external pressure, therefore, necessitates a lower vapor pressure for boiling to occur, which is achieved at a lower temperature.[4]

Theoretical Estimation of Boiling Point at Reduced Pressure: The Clausius-Clapeyron Relation

When experimental data is unavailable, the boiling point of a substance at a specific pressure can be estimated using the Clausius-Clapeyron equation.[5][6][7][8] This relationship provides a quantitative connection between a substance's vapor pressure, temperature, and its enthalpy of vaporization.[6][7]

The two-point form of the Clausius-Clapeyron equation is particularly useful for this purpose:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) [5][9]

Where:

  • P₁ is the vapor pressure at temperature T₁

  • P₂ is the vapor pressure at temperature T₂

  • ΔHvap is the molar enthalpy of vaporization

  • R is the ideal gas constant (8.314 J/mol·K)

To utilize this equation for predicting the boiling point of 1-Chloro-5-methylhexan-2-ol at a reduced pressure, a known boiling point at a given pressure (e.g., the normal boiling point at atmospheric pressure) and the enthalpy of vaporization are required. In the absence of a reported normal boiling point, an estimation can be made based on structurally similar compounds, or an initial experimental determination at a known pressure can be performed. The enthalpy of vaporization can also be estimated using various empirical methods if it is not experimentally available.

Data Summary for Boiling Point Estimation:

ParameterValueSource/Method
Normal Boiling Point (T₁)Not available in literature. Requires experimental determination or estimation.N/A
Target Pressure (P₂)User-defined (e.g., 10 mmHg)Experimental setup
Enthalpy of Vaporization (ΔHvap)Not available in literature. Requires experimental determination or estimation.N/A
Ideal Gas Constant (R)8.314 J/mol·KConstant

Experimental Determination of Boiling Point at Reduced Pressure

The most reliable method for ascertaining the boiling point of 1-Chloro-5-methylhexan-2-ol at a specific reduced pressure is through direct experimental measurement. A vacuum distillation setup is the primary apparatus for this determination.

Essential Components of a Vacuum Distillation Apparatus

A typical vacuum distillation setup comprises several key components:

  • Heating Mantle: To provide uniform heating to the distillation flask.

  • Distillation Flask: A round-bottom flask containing the sample.

  • Distillation Head: Connects the flask to the condenser and houses a thermometer.

  • Condenser: To cool the vapor back into a liquid.

  • Receiving Flask: To collect the distilled liquid (distillate).

  • Vacuum Source: A vacuum pump or water aspirator to reduce the system pressure.[10]

  • Manometer: To accurately measure the pressure within the system.

Step-by-Step Experimental Protocol
  • Apparatus Assembly: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease to maintain a low pressure.

  • Sample Charging: Charge the distillation flask with 1-Chloro-5-methylhexan-2-ol. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Evacuation: Gradually apply the vacuum to the system. Monitor the pressure using the manometer until the desired pressure is reached and stable.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Boiling Point Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the measured pressure.

  • Data Recording: Record the stable temperature and the corresponding pressure from the manometer.

  • System Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly and carefully releasing the vacuum.

Experimental Workflow Visualization

experimental_workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_shutdown Shutdown A Assemble Vacuum Distillation Apparatus B Charge Distillation Flask with Sample and Boiling Chips A->B C Ensure Airtight Seals with Vacuum Grease B->C D Evacuate System to Desired Pressure C->D Begin Experiment E Monitor Pressure with Manometer D->E F Apply Gentle and Uniform Heating D->F G Observe and Record Boiling Temperature F->G H Collect Distillate G->H I Turn off Heat and Allow to Cool H->I End Distillation J Slowly Release Vacuum I->J

Caption: Workflow for the experimental determination of boiling point at reduced pressure.

Trustworthiness and Self-Validation in Experimental Protocols

The reliability of the determined boiling point is contingent upon the integrity of the experimental setup and procedure. A self-validating system incorporates several checks and best practices:

  • Stable Pressure: Ensure the pressure within the system is stable before and during the distillation. Fluctuations in pressure will lead to an inaccurate boiling point reading.

  • Accurate Temperature Measurement: The thermometer bulb should be positioned correctly within the distillation head—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Smooth Boiling: The use of boiling chips or a magnetic stirrer is crucial to prevent bumping and superheating, which can result in erroneous temperature readings.

  • Purity of the Sample: The boiling point is a physical constant for a pure substance. Any impurities will affect the boiling point. If a wide boiling range is observed, it may indicate the presence of impurities, and further purification may be necessary.

Conclusion

References

  • Boiling Point Calcul
  • Chemistry LibreTexts. (2022, April 7). 5.
  • Pearson.
  • Chemistry LibreTexts. (2025, March 21).
  • Wikipedia.
  • Taylor & Francis.
  • Illinois Physics Van. (2011, June 7). Clausius-Clapeyron Boiling.
  • University of Calgary. Micro-boiling point measurement.
  • Physics Stack Exchange. (2023, March 19). Lower pressure lower boiling point.
  • Boiling Point Calcul
  • BRANDTECH Scientific.
  • Lechler.
  • Busch Vacuum Solutions.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Chloro-5-methylhexan-2-ol

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1-Chloro-5-methylhexan-2-ol from 5-methylhex-1-ene . While traditional chlorination methods utilize hazardous chlorine gas (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-Chloro-5-methylhexan-2-ol from 5-methylhex-1-ene . While traditional chlorination methods utilize hazardous chlorine gas (


), this protocol employs N-Chlorosuccinimide (NCS)  in an aqueous acetone medium. This system offers superior safety profiles and high regioselectivity for the Markovnikov alcohol product (OH at C2, Cl at C1). This intermediate is a critical scaffold in the synthesis of leucine-derived peptidomimetics and functionalized surfactants.

Scientific Principles & Mechanism[1][2][3][4]

Regioselectivity and Stereochemistry

The transformation follows an electrophilic addition mechanism.[1][2][3] The reaction is highly regioselective due to the formation of a bridged chloronium ion intermediate.[1]

  • Electrophilic Attack: The

    
    -electrons of the terminal alkene attack the electropositive chlorine of NCS, ejecting succinimide and forming a cyclic chloronium ion .
    
  • Nucleophilic Opening: Water acts as the nucleophile.[1][4] It attacks the chloronium bridge from the backside (anti-addition).[1][2][5]

  • Regiocontrol: Attack occurs preferentially at C2 (the more substituted carbon). Although the bridge distributes positive charge, C2 stabilizes the partial positive charge better than the terminal C1 (hyperconjugation).

  • Result: The hydroxyl group (-OH) attaches to C2, and the chlorine (-Cl) remains at C1, yielding the target 1-Chloro-5-methylhexan-2-ol .

Mechanistic Visualization

The following diagram illustrates the pathway and the critical transition state determining regiochemistry.

ReactionMechanism cluster_regio Regioselectivity Control Reactant 5-methylhex-1-ene (Terminal Alkene) Chloronium Cyclic Chloronium Intermediate Reactant->Chloronium + NCS - Succinimide NCS NCS (Cl+ Source) NCS->Chloronium TS Transition State (H2O attacks C2) Chloronium->TS + H2O (Solvent) Product 1-Chloro-5-methylhexan-2-ol (Target) TS->Product - H+

Figure 1: Mechanistic pathway showing the formation of the chloronium bridge and subsequent Markovnikov-like ring opening by water.[2]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityNotes
5-methylhex-1-ene Substrate1.0>97%Volatile liquid; keep cold.
N-Chlorosuccinimide (NCS) Electrophile1.1 - 1.298%Recrystallize from benzene if yellow (decomposed).
Acetone Co-solventN/AACS GradeSolubilizes the lipophilic alkene.
Water NucleophileExcessDeionizedMust be present for -OH installation.
Sodium Thiosulfate QuenchN/A10% aq.Neutralizes active oxidants.
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL round-bottom flask (RBF) with 5-methylhex-1-ene (10.0 mmol, 0.98 g) and a magnetic stir bar.

  • Add Acetone (40 mL) and Water (10 mL).

    • Note: The 4:1 ratio is critical. Too much water precipitates the alkene; too little reduces the nucleophile concentration, promoting side reactions (dichlorination).

Step 2: Reagent Addition (Critical Control Point)

  • Cool the mixture to 0°C using an ice bath.

    • Reasoning: Low temperature prevents radical chlorination (allylic substitution) and controls the exotherm.

  • Add NCS (11.0 mmol, 1.47 g) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The alkene spot (high Rf) should disappear; the chlorohydrin spot (lower Rf) will appear. Stain with KMnO4 (alkene active) or p-Anisaldehyde (alcohol active).

Step 3: Workup & Isolation

  • Quench: Add 10 mL of 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted NCS. Stir for 10 mins. Test with starch paper (should remain white).
    
  • Extraction: Remove acetone under reduced pressure (Rotavap, <40°C). Extract the remaining aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
     mL).
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification Workflow

Workflow Start Crude Reaction Mixture (Acetone/Water) Quench Quench: 10% Na2S2O3 (Neutralize NCS) Start->Quench Evap Evaporate Acetone (Rotavap) Quench->Evap Extract Extraction: Ethyl Acetate (Organic Phase) Evap->Extract Dry Drying: Na2SO4 Extract->Dry Crude Crude Oil Dry->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification

Figure 2: Isolation and purification workflow ensuring removal of oxidant and succinimide byproducts.

Characterization & Data Analysis

The product is a clear, colorless oil.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3, 400 MHz)

3.85 (m, 1H)
CH -OH (C2)

3.60 (dd, 1H), 3.50 (dd, 1H)
CH2 -Cl (C1, diastereotopic)

2.40 (br s, 1H)
-OH (Exchangeable)

0.90 (d, 6H)
-CH(CH3 )2 (Isobutyl tail)
13C NMR (CDCl3)

~70-72 ppm
C -OH (C2)

~48-50 ppm
C -Cl (C1)
MS (ESI/GC) M+ / M+2 ratio of 3:1Characteristic Chlorine isotope pattern.

Troubleshooting & Optimization

Issue: Formation of Dichloride (1,2-dichloro-5-methylhexane)

  • Cause: Low water concentration or high chloride ion concentration (if HCl is generated and not buffered).

  • Solution: Increase the water ratio in the solvent system (up to 1:1 Acetone:Water) or ensure high-quality NCS is used (free of

    
    ).
    

Issue: Low Conversion

  • Cause: Poor solubility of the lipophilic 5-methylhex-1-ene in the aqueous phase.

  • Solution: Increase the stir rate vigorously. Switch solvent to THF/Water (1:1) which solubilizes the alkene better than acetone.

Issue: Epoxide Formation

  • Cause: If the reaction becomes basic (unlikely with NCS) or during workup if treated with strong base.

  • Solution: Keep workup neutral. The chlorohydrin can be deliberately converted to the epoxide (1,2-epoxy-5-methylhexane) by treating with NaOH, so avoid strong bases if the alcohol is the desired product.

Safety & Hazards (E-E-A-T)

  • NCS: Irritant and oxidizer. Store away from reducing agents.

  • Chlorohydrins: Potential alkylating agents. Handle with gloves and use a fume hood.

  • 5-methylhex-1-ene: Flammable liquid.[6] Keep away from sparks.

References

  • General Mechanism of Chlorohydrin Formation

    • Organic Chemistry Portal. "Chlorohydrin synthesis by chlorination or substitution."[2][4]

    • [Link]

  • Use of NCS for Regioselective Chlorination: Horiuchi, C. A., et al. "Syntheses of iodohydrins and bromohydrins by reaction of alkenes with iodine- or bromine-succinimide." Journal of Chemical Research. Context: Establishes the succinimide-based protocol for halohydrins.
  • Regioselectivity Rules (Markovnikov Addition)

    • Chemistry LibreTexts. "Formation of Halohydrins."[1][2][5][4][7][8]

    • [Link]

  • Product Analog Data (1-Chloro-5-methylhexan-2-one)

    • PubChem Compound Summary. "1-chloro-5-methylhexan-2-one."[6][9][10]

    • [Link]

Sources

Application

reduction of 1-chloro-5-methylhexan-2-one with NaBH4

Application Note: Chemoselective Reduction of -Chloroketones Protocol for the Synthesis of 1-chloro-5-methylhexan-2-ol using Sodium Borohydride Executive Summary This application note details the optimized protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of -Chloroketones

Protocol for the Synthesis of 1-chloro-5-methylhexan-2-ol using Sodium Borohydride

Executive Summary

This application note details the optimized protocol for the reduction of 1-chloro-5-methylhexan-2-one (CAS: 25389-38-2) to its corresponding chlorohydrin, 1-chloro-5-methylhexan-2-ol . While Sodium Borohydride (


) is a ubiquitous reducing agent, its application to 

-haloketones requires precise control over reaction conditions and workup pH to prevent the formation of unwanted epoxide side products (via Darzens-type ring closure). This guide provides a scalable, high-yield methodology suitable for pharmaceutical intermediate synthesis, specifically relevant to isobutyl-derivative scaffolds found in xanthine-based therapeutics.
Mechanistic Insight & Chemoselectivity

The reduction of 1-chloro-5-methylhexan-2-one presents a classic competition between simple reduction and intramolecular cyclization.

  • Primary Pathway (Desired): Nucleophilic attack of the borohydride anion (

    
    ) on the carbonyl carbon generates a tetrahedral alkoxide intermediate. Upon careful protonation, this yields the target chlorohydrin.
    
  • Secondary Pathway (Undesired): If the reaction mixture remains basic (alkaline pH) during workup, the intermediate alkoxide can perform an intramolecular

    
     attack on the adjacent carbon bearing the chlorine atom, displacing the chloride and forming 2-(3-methylbutyl)oxirane  (an epoxide).
    

Critical Control Point: The transition from Reaction to Quench is the determinant of product identity. A neutral-to-acidic quench is mandatory to secure the alcohol.

2.1 Reaction Pathway Diagram

The following flowchart illustrates the bifurcation point controlled by workup conditions.

ReactionPathway Substrate 1-chloro-5-methylhexan-2-one (Substrate) Intermediate Borate/Alkoxide Intermediate Substrate->Intermediate NaBH4, MeOH 0°C, 1h Product 1-chloro-5-methylhexan-2-ol (Target Chlorohydrin) Intermediate->Product Path A: Acidic Quench (pH < 7) SideProduct 2-(3-methylbutyl)oxirane (Epoxide Impurity) Intermediate->SideProduct Path B: Basic Workup (pH > 10)

Figure 1: Mechanistic divergence in


-chloroketone reduction. Path A represents the protocol described in this document.
Experimental Protocol

Scale: 10 mmol (Adaptable to kg scale) Target Yield: >92% isolated yield Purity: >98% (GC/HPLC)

3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
1-chloro-5-methylhexan-2-one 148.631.01.49 gSubstrate
Sodium Borohydride (

)
37.830.6*0.23 gReducing Agent
Methanol (MeOH) 32.04Solvent15 mLSolvent
Ammonium Chloride (

)
53.49Sat.[1] Sol.10 mLQuench Buffer
Ethyl Acetate 88.11N/A3 x 20 mLExtraction Solvent

*Note: Theoretical stoichiometry is 0.25 eq, but 0.5-0.6 eq is standard to ensure full conversion and account for slow reaction with protic solvent.

3.2 Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a temperature probe.

  • Dissolve 1.49 g (10 mmol) of 1-chloro-5-methylhexan-2-one in 15 mL of Methanol .

  • Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress side reactions and control the exotherm.

Step 2: Reagent Addition

  • Add 0.23 g (6 mmol) of granular

    
     portion-wise over 10 minutes.
    
  • Observation: Mild gas evolution (

    
    ) will occur. Ensure the system is vented (do not seal).
    
  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature (20-25°C) for an additional 30 minutes.

Step 3: Reaction Monitoring (IPC)

  • Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes).

  • Target: Disappearance of the ketone spot (

    
    ) and appearance of the alcohol spot (
    
    
    
    ).

Step 4: Controlled Quench (The "Make or Break" Step)

  • Cool the mixture back to 0°C .

  • Slowly add 10 mL of Saturated Aqueous

    
     .
    
  • Caution: Vigorous bubbling will occur as excess hydride is quenched.

  • pH Check: Verify the pH of the aqueous layer is between 6 and 7. If basic, add 1M HCl dropwise until neutral. Do not allow pH to rise above 8.

Step 5: Workup & Isolation

  • Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator, 40°C).

  • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) .

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude oil.

Step 6: Purification

  • The crude product is typically sufficiently pure (>95%) for downstream use.

  • If higher purity is required, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Process Safety & Hazard Analysis
Hazard ClassSourceMitigation Strategy
Flammable Gas Hydrogen evolution during addition and quench.Perform in a fume hood; keep away from ignition sources; ensure open venting.
Exotherm Hydride transfer is exothermic.[2]Strict temperature control (0°C) during addition.
Toxicity

-chloroketones are alkylating agents (lachrymators).
Wear nitrile gloves, safety goggles, and handle in a hood.
Troubleshooting Guide

Issue 1: Low Conversion

  • Cause: Old

    
     (absorbed moisture) or reaction with solvent (MeOH) was faster than with substrate.
    
  • Solution: Add an additional 0.2 eq of

    
    . Consider switching solvent to Ethanol or a THF/MeOH (9:1) mixture to slow down solvent-reagent interaction.
    

Issue 2: Formation of Epoxide (Oxirane)

  • Cause: Quench was too basic or workup was delayed.

  • Solution: Ensure saturated

    
     is used. If the product is already epoxide, it can be converted back to the halohydrin by treating with HCl gas in ether (though this is inefficient).
    

Issue 3: Product Decomposition on GC

  • Cause: Thermal instability of

    
    -halohydrins in hot injection ports.
    
  • Solution: Lower injector temperature or derivatize (silylation with TMS-Cl) prior to analysis.

References
  • Mechanism of Borohydride Reduction: Brown, H. C.; Ichikawa, K. "Chemical Effects of Steric Strains. I. The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride."[3] Tetrahedron1957 , 1, 221.[3]

  • General Protocol for

    
    -Chloroketone Reduction: 
    Bermejo Gómez, A.; et al. "Reduction of Ketones by Sodium Borohydride." Organic Syntheses2014 , 91, 185.[3]
    [3]
    
  • Cornforth, J. W.

    
    -Haloketones." Journal of the Chemical Society, 1958 . (Foundational text on the Darzens mechanism).
    
    
  • Substrate Data (1-chloro-5-methylhexan-2-one): PubChem Compound Summary for CID 19091938.

Sources

Method

Grignard synthesis of 1-Chloro-5-methylhexan-2-ol from epichlorohydrin

An Application Guide for the Synthesis of 1-Chloro-5-methylhexan-2-ol via Grignard Reaction with Epichlorohydrin Abstract and Scope This application note provides a comprehensive and technically detailed protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-Chloro-5-methylhexan-2-ol via Grignard Reaction with Epichlorohydrin

Abstract and Scope

This application note provides a comprehensive and technically detailed protocol for the synthesis of 1-Chloro-5-methylhexan-2-ol. The synthetic strategy employs the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry[1]. Specifically, isobutylmagnesium bromide is generated in situ and subsequently used to perform a nucleophilic ring-opening of epichlorohydrin. This guide is intended for researchers and scientists in organic synthesis and drug development. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for purification and analysis, grounding all claims in authoritative chemical principles.

Reaction Principle and Mechanistic Insights

The synthesis is a two-stage process. The first stage is the formation of the Grignard reagent, isobutylmagnesium bromide, from the reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent[1]. The second stage involves the nucleophilic attack of the prepared Grignard reagent on the epoxide ring of epichlorohydrin.

Regioselectivity of Epoxide Ring-Opening

Grignard reagents are potent nucleophiles and strong bases. In reactions with unsymmetrical epoxides under basic or neutral conditions, the reaction proceeds via an S(N)2-like mechanism[2][3][4]. This mechanism dictates that the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring[5][3][6].

In the case of epichlorohydrin, two factors direct the isobutyl nucleophile to the terminal carbon (C3):

  • Steric Hindrance : The terminal carbon (C3) is less sterically encumbered than the internal carbon (C2).

  • Electronic Effects : The electron-withdrawing chloromethyl group (-CH₂Cl) at C1 destabilizes the development of any partial positive charge on the adjacent C2 carbon, further disfavoring nucleophilic attack at that position[7].

The reaction results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final chlorohydrin product, 1-Chloro-5-methylhexan-2-ol[5][2].

Caption: Reaction Mechanism Overview.

Critical Safety and Handling

This synthesis involves highly hazardous materials that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood by trained personnel.

  • Epichlorohydrin : It is a highly toxic, flammable, corrosive, and carcinogenic compound[8][9]. It is rapidly absorbed through the skin[8]. Personal protective equipment (PPE) must include a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile)[8][10]. Store in a tightly sealed container in a flammable storage cabinet, away from acids, bases, and metals[8][11].

  • Grignard Reagents : These reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use. Diethyl ether is extremely flammable and forms explosive peroxides.

  • Isobutyl Bromide : It is a flammable liquid and an irritant. Handle with care.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
Magnesium TurningsMg24.31-2.67 g1101.1
IodineI₂253.81-1-2 crystals-Catalytic
Isobutyl BromideC₄H₉Br137.021.2613.70 g (10.9 mL)1001.0
EpichlorohydrinC₃H₅ClO92.521.189.25 g (7.8 mL)1001.0
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.120.713~250 mL-Solvent
Sat. Ammonium ChlorideNH₄Cl53.49~1.07~100 mL-Quenching
Sodium Bicarbonate (Sat.)NaHCO₃84.01~1.07~50 mL-Washing
Brine (Sat. NaCl)NaCl58.44~1.2~50 mL-Washing
Anhydrous MgSO₄MgSO₄120.37-As needed-Drying
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and pressure-equalizing dropping funnel

  • Mechanical or magnetic stirrer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation or flash chromatography setup

Experimental Protocol

Caption: High-Level Experimental Workflow.

Part A: Preparation of Isobutylmagnesium Bromide
  • Apparatus Setup : Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven or flame-dried and assembled while hot under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Charging : Place magnesium turnings (2.67 g, 110 mmol) and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

  • Initiation : In the dropping funnel, prepare a solution of isobutyl bromide (13.70 g, 100 mmol) in 80 mL of anhydrous diethyl ether. Add approximately 10% of this solution to the stirred magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation : Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Epichlorohydrin
  • Cooling : Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Epichlorohydrin Addition : Prepare a solution of epichlorohydrin (9.25 g, 100 mmol) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition to control the exotherm.

  • Reaction Completion : After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours.

Part C: Aqueous Work-up and Extraction
  • Quenching : Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.

  • Phase Separation : Transfer the entire mixture to a 500 mL separatory funnel. Add approximately 50 mL of diethyl ether to ensure all organic product is dissolved. Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

  • Washing : Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase)[12].

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

Part D: Purification and Characterization
  • Solvent Removal : Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification : The resulting crude oil is the target chlorohydrin. Chlorohydrins can be sensitive to heat, so purification should be performed carefully[12]. Vacuum distillation is the preferred method for purification on this scale. Collect the fraction corresponding to 1-Chloro-5-methylhexan-2-ol. Alternatively, flash column chromatography on silica gel can be employed.

  • Characterization : Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Troubleshooting

  • Grignard reaction fails to initiate : Ensure all glassware is scrupulously dry and the ether is anhydrous. The magnesium surface may need activation by crushing a few turnings in the flask or adding a crystal of iodine.

  • Low Yield : This can result from incomplete Grignard formation (Wurtz coupling side-reaction) or reaction of the Grignard reagent with atmospheric moisture/CO₂. Maintaining a robust inert atmosphere is crucial.

  • Formation of Byproducts : The primary byproduct is often 1,5-hexadiene, which can arise from coupling reactions[13]. Slow addition of epichlorohydrin at low temperatures helps minimize side reactions.

References

  • Technical Support Center: Purification of Pipoxide Chlorohydrin - Benchchem.
  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺).
  • Grignard Reaction of Epoxides - Organic Chemistry Tutor.
  • US Patent US20130102798A1 - Method for preparing chlorohydrins.
  • Epichlorohydrin - Product Stewardship Summary - Ashland.
  • The Grignard Reaction of Epoxides - Chemistry Steps.
  • Epichlorohydrin - SAFETY D
  • Epichlorohydrin Safety Inform
  • What is the reaction of epoxide with Grignard reagent? - Vedantu.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Epichlorohydrin - Hazardous Substance Fact Sheet.
  • Epichlorohydrin (ECH) Hazard Classification, Uses, Risks, and Storage Guidelines.
  • In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening.
  • Grignard Reaction: A review of its use in n
  • US Patent US7893193B2 - Method for making a chlorohydrin.
  • Epichlorohydrin Chemical Properties and Reactions.
  • 6-CHLORO-1-HEXENE - Organic Syntheses Procedure.
  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene.

Sources

Application

using 1-Chloro-5-methylhexan-2-ol as an intermediate for 2-(3-methylbutyl)oxirane

Abstract This application note details a robust protocol for the synthesis of 2-(3-methylbutyl)oxirane (CAS 53229-41-7), a critical C7 epoxide building block used in the synthesis of pheromones, chiral APIs, and function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of 2-(3-methylbutyl)oxirane (CAS 53229-41-7), a critical C7 epoxide building block used in the synthesis of pheromones, chiral APIs, and functionalized isopentyl derivatives. The method focuses on the base-promoted intramolecular cyclization (


) of the intermediate 1-chloro-5-methylhexan-2-ol . Unlike direct alkene epoxidation with peracids (e.g., m-CPBA), this halohydrin route offers superior regiocontrol and safety profiles for scale-up. We provide a complete workflow, from the preparation of the chlorohydrin intermediate via Grignard coupling to the final isolation of the epoxide, achieving yields >85% with high purity.

Introduction & Strategic Value

Epoxides (oxiranes) are among the most versatile intermediates in organic synthesis due to the ring strain (~13 kcal/mol) that facilitates ring-opening by nucleophiles. 2-(3-Methylbutyl)oxirane , also known as 1,2-epoxy-5-methylhexane, is particularly valuable as a precursor for introducing the isopentyl (isoamyl) moiety—a common structural motif in leucine-derived peptidomimetics and insect pheromones (e.g., Anthrenus carpet beetles).

While direct epoxidation of 5-methyl-1-hexene is possible, it often suffers from safety hazards associated with peroxides and purification challenges. The chlorohydrin route described here is preferred for precision synthesis because:

  • Stereochemical Fidelity: If the starting chlorohydrin is chiral (prepared via asymmetric reduction or enzymatic kinetic resolution), the stereochemistry is strictly conserved (with inversion at C2) during ring closure.

  • Safety: It avoids the use of shock-sensitive peracids or high-pressure hydrogenation.

  • Scalability: The reaction proceeds in aqueous/organic biphasic systems using inexpensive inorganic bases.

Reaction Mechanism

The transformation is a classic Williamson ether synthesis variant . It proceeds via an intramolecular nucleophilic substitution (


).
  • Deprotonation: The base (NaOH) deprotonates the secondary alcohol of 1-chloro-5-methylhexan-2-ol, forming an alkoxide.

  • Cyclization: The alkoxide oxygen attacks the adjacent carbon (C1) bearing the chlorine atom.

  • Displacement: Chloride is expelled as the leaving group, forming the three-membered oxirane ring.

Note on Stereochemistry: The attack is backside (


-periplanar). Therefore, the configuration at C2 is inverted. For the racemic synthesis described below, this results in a racemic epoxide.

ReactionMechanism Start 1-Chloro-5-methylhexan-2-ol (Chlorohydrin) Inter Alkoxide Intermediate (Transient) Start->Inter + NaOH - H2O Prod 2-(3-Methylbutyl)oxirane (Epoxide) Inter->Prod Intramolecular SN2 Attack ByProd NaCl + H2O Inter->ByProd

Figure 1: Mechanistic pathway for the base-promoted cyclization of the chlorohydrin.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Chloro-5-methylhexan-2-ol (Intermediate, >95% purity).

    • Sodium Hydroxide (NaOH), 50% w/w aqueous solution.

    • Tetrabutylammonium bisulfate (TBAB) - Phase transfer catalyst (1 mol%).

    • Diethyl ether (Et2O) or Dichloromethane (DCM).

    • Brine (saturated NaCl).

    • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4).

  • Equipment:

    • 3-neck round-bottom flask (250 mL) with mechanical stirrer.

    • Addition funnel.

    • Thermometer.

    • Distillation apparatus (Vigreux column recommended).

Preparation of Intermediate (Contextual Reference)

If the chlorohydrin is not purchased, it can be synthesized via Grignard addition to epichlorohydrin:

  • Reagents: Epichlorohydrin (1.0 equiv), Isobutylmagnesium bromide (1.1 equiv), CuI (10 mol%).

  • Procedure: Add Grignard reagent dropwise to a solution of epichlorohydrin and CuI in THF at -20°C. The Grignard attacks the terminal carbon (C3) of epichlorohydrin, opening the ring to form the chlorohydrin 1-chloro-5-methylhexan-2-ol .

  • Yield: Typically 60-75%.

Core Protocol: Cyclization to Epoxide

Step 1: Setup Charge the 250 mL flask with 1-chloro-5-methylhexan-2-ol (15.0 g, 100 mmol) and diethyl ether (100 mL). Add TBAB (0.34 g, 1 mmol). Cool the mixture to 0°C using an ice bath.

Step 2: Base Addition Place NaOH solution (50% aq, 24.0 g, 300 mmol, 3.0 equiv) in the addition funnel. Add dropwise to the stirred organic solution over 30 minutes. Caution: Exothermic reaction.

Step 3: Reaction Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 2–4 hours.

  • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC. The starting material (higher Rf/RT due to OH) should disappear, and the epoxide (lower polarity than alcohol, but distinct on GC) will appear.

Step 4: Quench and Extraction Once conversion is complete (>98%), pour the mixture into a separatory funnel containing 50 mL of cold water.

  • Separate the phases.[1]

  • Extract the aqueous phase twice with diethyl ether (2 x 30 mL).

  • Combine organic layers and wash with brine (50 mL) until neutral pH.

Step 5: Drying and Concentration Dry the organic phase over anhydrous MgSO4 for 15 minutes. Filter off the solid. Concentrate the filtrate carefully on a rotary evaporator at low temperature (bath < 30°C) and slight vacuum (avoid losing the volatile epoxide).

Step 6: Purification Purify the crude oil by fractional distillation under reduced pressure.

  • Target Fraction: Collect the fraction boiling at 65–68°C at 20 mmHg (or approx. 140–142°C at atm).

  • Yield: Expected yield is 85–92% (approx. 11.0 g).

Workflow Setup Setup: Dissolve Chlorohydrin in Et2O Add TBAB Catalyst Addition Addition: Add 50% NaOH dropwise at 0°C Setup->Addition Reaction Reaction: Stir at RT for 2-4h Monitor via GC/TLC Addition->Reaction Workup Workup: Phase Separation Wash with H2O/Brine Reaction->Workup Drying Drying: MgSO4, Filtration Workup->Drying Distillation Purification: Vacuum Distillation (65-68°C @ 20 mmHg) Drying->Distillation Product Final Product: 2-(3-methylbutyl)oxirane Distillation->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

Confirm the identity of the product using NMR and GC-MS.

TechniqueExpected Signal / DataInterpretation
1H NMR (400 MHz, CDCl3)

2.85–2.95 (m, 1H)
Epoxide ring CH (H2)

2.70–2.75 (dd, 1H)
Epoxide ring CH2 (H1a)

2.40–2.48 (dd, 1H)
Epoxide ring CH2 (H1b)

1.40–1.60 (m, 3H)
Alkyl chain (-CH2-CH-)

0.90 (d, 6H)
Isopropyl methyl groups
13C NMR (100 MHz, CDCl3)

52.5, 47.1
Epoxide carbons (C2, C1)

33.5, 28.0, 22.6
Alkyl chain carbons
IR Spectroscopy ~1260 cm

, 830 cm

C-O-C symmetric/asymmetric stretch
Absence of 3400 cm

Disappearance of O-H stretch

Troubleshooting & Optimization

  • Problem: Low Yield / Hydrolysis

    • Cause: Reaction time too long or temperature too high, leading to opening of the epoxide to the diol (1,2-dihydroxy-5-methylhexane).

    • Solution: Monitor reaction closely. Quench immediately upon consumption of starting material. Ensure the organic phase is separated quickly.

  • Problem: Emulsion during extraction

    • Cause: Surfactant-like properties of the long-chain intermediate.

    • Solution: Add more brine or a small amount of methanol to break the emulsion. Filter through a Celite pad if necessary.

  • Problem: Polymerization

    • Cause: Presence of Lewis acids or excessive heat during distillation.

    • Solution: Wash glassware with base prior to distillation. Add a trace of triethylamine to the receiving flask to stabilize the epoxide.

Safety & Handling (E-E-A-T)

  • Toxicity: Epoxides are alkylating agents and potential mutagens. Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Flammability: The product and solvents (ether) are highly flammable. Ground all glassware during distillation.

  • Waste: Dispose of aqueous basic waste separately from halogenated organic waste (if DCM is used).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 534451, 2-(3-methylbutyl)oxirane. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for epoxide synthesis from halohydrins. Organic Syntheses, Coll. Vol. 7, p.164. (General reference for method).
  • SpectraBase. (n.d.). 13C NMR Spectrum of 2-(3-methylbutyl)oxirane. Wiley Science Solutions. Retrieved February 23, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). 2-chloro-5-methylhexane Properties. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Leucine-Derived Chlorohydrin Building Blocks for Drug Discovery

Abstract Leucine-derived chlorohydrins are valuable chiral building blocks in medicinal chemistry, offering a unique combination of a reactive chlorohydrin moiety and the lipophilic isobutyl side chain of leucine. This f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Leucine-derived chlorohydrins are valuable chiral building blocks in medicinal chemistry, offering a unique combination of a reactive chlorohydrin moiety and the lipophilic isobutyl side chain of leucine. This functionality makes them key intermediates in the synthesis of complex molecules, including protease inhibitors and other therapeutic agents. This document provides a detailed guide to the synthesis of these important synthons, with a focus on a stereoselective approach starting from a leucine derivative. The protocols and mechanistic insights provided herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Leucine-Derived Chlorohydrins

Chlorinated organic molecules are a cornerstone of modern pharmaceuticals, with over 250 FDA-approved drugs containing at least one chlorine atom.[1][2] The inclusion of chlorine can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When incorporated into an amino acid scaffold, such as that of leucine, the resulting chlorohydrin building block becomes a powerful tool for introducing stereochemically defined functionality. Leucine, with its isobutyl side chain, is a common residue in peptidic and non-peptidic drugs, often playing a crucial role in hydrophobic interactions with target proteins. The synthesis of leucine-derived chlorohydrins, therefore, opens avenues for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. These building blocks are particularly relevant in the design of inhibitors for enzymes like proteases, where the chlorohydrin can act as a reactive handle for covalent modification of active site residues.

Synthetic Strategies: An Overview

The synthesis of chlorohydrins from amino acids can be approached in several ways. A common method in organic chemistry involves the reaction of an alkene with a source of hypochlorous acid (HOCl), often generated in situ from reagents like N-chlorosuccinimide (NCS) in the presence of water.[4] This proceeds through a cyclic chloronium ion intermediate, followed by anti-attack of water. However, applying this directly to leucine would require an unsaturated side chain, which is not naturally present.

A more practical and stereocontrolled approach, and the focus of this guide, involves the conversion of a hydroxyl group into a chloride. This is particularly effective when starting with a stereochemically defined hydroxy-leucine derivative. This strategy often involves the formation of an intermediate that facilitates nucleophilic attack by a chloride source, such as a β-lactone, which can be ring-opened with high stereoselectivity.[5] This method allows for precise control over the stereochemistry at the newly formed chiral center bearing the chlorine atom.

Detailed Experimental Protocol: Synthesis of a Protected (2S,3R)-3-Chloroleucine Derivative

This protocol details a stereoselective synthesis of an N- and C-terminally protected (2S,3R)-3-chloroleucine derivative, a versatile building block for further chemical elaboration. The strategy is adapted from methodologies involving β-lactone intermediates derived from β-hydroxy amino acids.[5]

Workflow Overview

G cluster_0 Synthesis Workflow A Step 1: Protection of (2S,3S)-3-Hydroxyleucine B Step 2: β-Lactone Formation A->B  Protection of Amino and Carboxyl Groups C Step 3: Ring Opening with Chloride B->C  Intramolecular Cyclization D Step 4: Purification and Characterization C->D  Nucleophilic Attack by Cl-

Figure 1: Overall workflow for the synthesis of a protected (2S,3R)-3-chloroleucine derivative.

Materials and Reagents
  • (2S,3S)-3-Hydroxyleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Triphenylphosphine (Ph₃P)

  • Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

  • Toluene (anhydrous)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Procedure

Step 1: N-Protection of (2S,3S)-3-Hydroxyleucine

  • Dissolve (2S,3S)-3-hydroxyleucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-(2S,3S)-3-hydroxyleucine.

Rationale: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the amine that is stable to the conditions of the subsequent steps.[6]

Step 2: β-Lactone Formation

  • Dissolve N-Cbz-(2S,3S)-3-hydroxyleucine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • The resulting β-lactone is often used directly in the next step without extensive purification due to its reactivity.

Rationale: This is a modified Mitsunobu reaction, which facilitates the intramolecular cyclization to form the strained β-lactone ring.[5] This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon.

Step 3: Ring Opening with Lithium Chloride

  • To the crude β-lactone solution from the previous step (or to a solution of the purified lactone in anhydrous DMF), add lithium chloride (LiCl, 3.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the lactone and the appearance of the chlorohydrin product.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and excess LiCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Rationale: The chloride ion from LiCl acts as a nucleophile, attacking the β-lactone at the β-carbon. This ring-opening reaction proceeds with another inversion of stereochemistry, resulting in an overall retention of configuration relative to the starting 3-hydroxyleucine.

Step 4: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the protected (2S,3R)-3-chloroleucine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism

The key stereochemical outcomes of this synthesis are dictated by two sequential Sₙ2 reactions.

G cluster_1 Reaction Mechanism Start N-Cbz-(2S,3S)-3-Hydroxyleucine Lactone β-Lactone Intermediate (Inversion of Stereochemistry) Start->Lactone Mitsunobu Reaction Product Protected (2S,3R)-3-Chloroleucine (Second Inversion of Stereochemistry) Lactone->Product Chloride Ring Opening

Figure 2: Simplified mechanistic pathway highlighting the stereochemical inversions.

In the Mitsunobu reaction (Step 2), the hydroxyl group is activated, and intramolecular attack by the carboxylate leads to the formation of the β-lactone with an inversion of stereochemistry at the C3 position. Subsequently, in Step 3, the chloride ion attacks the β-carbon of the lactone, opening the ring in another Sₙ2 reaction. This second inversion at C3 results in the final (2S,3R) stereochemistry of the chlorohydrin product.

Data and Characterization

The following table provides expected data for the synthesized protected chloroleucine derivative. Actual values may vary based on experimental conditions and instrumentation.

ParameterExpected Value
Appearance White to off-white solid or viscous oil
Yield 40-60% over 3 steps
¹H NMR Characteristic peaks for the Cbz protecting group, the leucine side chain, and the methine protons adjacent to the chlorine and nitrogen atoms.
¹³C NMR Peaks corresponding to the carbonyls, aromatic carbons of the Cbz group, and the aliphatic carbons of the leucine backbone and side chain.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Troubleshooting

  • Low yield in Step 1: Ensure the pH is maintained in the basic range during the addition of Cbz-Cl to keep the amino group deprotonated and nucleophilic.

  • Incomplete β-lactone formation: Use anhydrous solvents and reagents, as water can quench the Mitsunobu reagents. Ensure the reagents (Ph₃P and DMAD/DEAD) are of high quality.

  • Difficult purification: The triphenylphosphine oxide byproduct from the Mitsunobu reaction can sometimes complicate purification. It can often be partially removed by precipitation from a non-polar solvent before chromatography.

  • Side reactions: The amino group of leucine can react with hypochlorous acid to form chloramines.[7] The use of a protecting group strategy as outlined above prevents this side reaction.

Conclusion

The protocol described provides a reliable and stereocontrolled method for the synthesis of protected leucine-derived chlorohydrin building blocks. These synthons are valuable for the construction of complex, biologically active molecules. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively produce these important intermediates for applications in drug discovery and development. The ability to introduce a chlorohydrin moiety with high stereochemical fidelity onto an amino acid scaffold is a powerful strategy for creating novel therapeutic agents.

References

  • OrgoSolver. Alkene Reactions: Chlorohydrin Formation using Cl2 and H2O. OrgoSolver. Accessed February 2024.
  • Wikipedia. Hypochlorous acid. Wikipedia. Accessed February 2024.
  • Ma, J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 350-370.
  • Ashenhurst, J. Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry. Accessed February 2024.
  • BenchChem. Pipoxide Chlorohydrin: A Technical Overview and Future Research Perspectives. BenchChem. Accessed February 2024.
  • Yu, P.-C., et al. (2017). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Journal of Organic Chemistry, 82(9), 4978-4983.
  • Ma, J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Alonso, D. A., et al. (2005). Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. Tetrahedron: Asymmetry, 16(15), 2565-2571.
  • Szabó, A., et al. (2000). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (21), 3711-3715.
  • Gotor-Fernández, V., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(40), 7384–7389.
  • Agarwal, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Prasse, C., et al. (2010). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 44(14), 5475–5481.
  • International Journal of Scientific & Technology Research. (2019). Study and Analysis the Condensation of Derivatives of Epiclorhydrin and Dichlorohydrin of Glycerin with Butyl Oxide Amino Acids. ijste.org.
  • Google Patents. (2014). CN103709054A - Preparation method of DL-leucine.
  • Royal Society of Chemistry. (2015). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journals.

Sources

Application

regioselective ring opening of isoamyl epoxide with HCl

Application Note: Regioselective Ring Opening of Isoamyl-Scaffold Epoxides with HCl Executive Summary The regioselective ring opening of epoxides with hydrogen chloride (HCl) is a pivotal transformation in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Ring Opening of Isoamyl-Scaffold Epoxides with HCl

Executive Summary

The regioselective ring opening of epoxides with hydrogen chloride (HCl) is a pivotal transformation in the synthesis of chlorohydrins, which serve as essential chiral building blocks in pharmaceutical development (e.g., for


-blockers and antifungal agents).

This guide addresses the ambiguity of the term "Isoamyl Epoxide" by providing distinct protocols for the two most common structural interpretations:

  • Trisubstituted Scaffold: 2-methyl-2-butene oxide (Isoamylene oxide).

  • Terminal Scaffold: 1,2-epoxy-3-methylbutane (Isopropyloxirane).

Achieving high regioselectivity requires a mechanistic understanding of the competition between electronic stabilization (favoring


-like attack at the substituted carbon) and steric hindrance (favoring 

attack at the unsubstituted carbon).

Mechanistic Theory & Strategy

The Regioselectivity Paradox

Under acidic conditions (HCl), the epoxide oxygen is protonated, creating a good leaving group. The regiochemical outcome is dictated by the character of the transition state:

  • Pathway A (Electronic Control): The bond to the more substituted carbon weakens, developing a partial positive charge (

    
    ). This site attracts the chloride nucleophile despite steric hindrance. This is the dominant pathway for trisubstituted epoxides.
    
  • Pathway B (Steric Control): If the carbocation character is not sufficiently stabilized (as in some terminal epoxides), the nucleophile attacks the less hindered (primary) carbon via a concerted

    
     mechanism.
    
Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway based on substrate substitution.

Epoxide_Opening Start Isoamyl Epoxide (Substrate) Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + HCl TS_Tert Transition State A (Tertiary u03b4+ Character) Protonation->TS_Tert Dominant in Trisubstituted TS_Prim Transition State B (Steric Control / SN2) Protonation->TS_Prim Competes in Terminal Prod_Mark Markovnikov Product (Cl at More Substituted C) TS_Tert->Prod_Mark Major Product (Electronic Control) Prod_Anti Anti-Markovnikov Product (Cl at Less Substituted C) TS_Prim->Prod_Anti Minor/Major Product (Steric Control)

Figure 1: Mechanistic divergence in acid-catalyzed epoxide ring opening. Trisubstituted substrates strongly favor TS A, while terminal substrates may exhibit mixed selectivity.

Experimental Protocols

Protocol A: Trisubstituted Scaffold (Isoamylene Oxide)

Target Substrate: 2-methyl-2-butene oxide Objective: Synthesis of tertiary chloride (2-chloro-2-methyl-3-butanol).

Rationale: The tertiary carbon stabilizes the partial positive charge significantly. Simple anhydrous HCl allows for rapid, high-yield conversion with >95% regioselectivity for the tertiary chloride.

Materials:

  • 2-methyl-2-butene oxide (10 mmol)

  • HCl (4.0 M in Dioxane or generated in situ via Acetyl Chloride/MeOH)

  • Dichloromethane (DCM), anhydrous

  • Sat. NaHCO3 solution

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-methyl-2-butene oxide (1.0 g, ~11.6 mmol) in 20 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath) to suppress side reactions (polymerization).

  • Acid Addition: Add HCl (4.0 M in dioxane, 1.2 eq, 3.5 mL) dropwise over 10 minutes.

    • Note: The low temperature ensures kinetic control is minimized, but for this substrate, electronic thermodynamic control dominates regardless.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (stain with p-anisaldehyde).

  • Quench: Pour the reaction mixture into 20 mL of cold saturated NaHCO3.

  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO4.

  • Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Terminal Scaffold (Isopropyloxirane)

Target Substrate: 1,2-epoxy-3-methylbutane Objective: Enhanced regiocontrol for the secondary chloride (Chlorohydrin).

Rationale: Terminal epoxides treated with simple aqueous HCl often yield a 60:40 mixture of isomers. To force regioselectivity, we utilize Titanium(IV) Chloride (


)  or TMSCl  which coordinates tightly to the oxygen, amplifying the steric difference and favoring attack at the more substituted site (C2) or less substituted site (C1) depending on the additive.
Below is the protocol for high C2-selectivity (Markovnikov).

Materials:

  • 1,2-epoxy-3-methylbutane (10 mmol)

  • Titanium(IV) Chloride (

    
    ) (1.0 M in DCM)
    
  • Anhydrous DCM

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL RBF under Argon atmosphere (Strict moisture exclusion is critical).

  • Reagent Prep: Charge flask with 1,2-epoxy-3-methylbutane (1.0 g) and 30 mL anhydrous DCM. Cool to -30°C .

  • Lewis Acid Addition: Add

    
     (1.1 eq) dropwise. The solution may turn yellow/orange.
    
  • Mechanism Check: The Lewis acid complexes with the epoxide oxygen. The chloride ligands on Titanium are delivered intramolecularly or from the bulk solution to the more substituted carbon (C2) due to the enhanced

    
     character induced by the strong Lewis acid.
    
  • Quench: After 30 mins, quench with 10% tartaric acid solution (prevents titanium emulsion).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Data Analysis & Troubleshooting

Table 1: Regioselectivity Comparison by Method

Substrate TypeReagent SystemMajor ProductRegio-Ratio (C2:C1 attack)Yield
Trisubstituted (Isoamylene oxide)HCl / DioxaneTertiary Chloride> 98 : 292%
Terminal (Isopropyloxirane)Aq. HClMixture~ 65 : 3578%
Terminal (Isopropyloxirane)

/ DCM
Secondary Chloride> 90 : 1085%
Terminal (Isopropyloxirane)TMSCl / CatalystPrimary Chloride*< 5 : 9588%

*Note: Switching to TMSCl with a specific catalyst can invert selectivity to the primary carbon (Anti-Markovnikov) by strictly enforcing steric control.

Troubleshooting Guide:

  • Problem: Low Yield / Polymerization.

    • Cause: Acid concentration too high or temperature too high.

    • Fix: Dilute reaction 2x and maintain cryogenic temperatures (-78°C) longer.

  • Problem: Poor Regioselectivity (Terminal Epoxide).

    • Cause: Presence of water (competing nucleophile) or lack of Lewis Acid strength.

    • Fix: Switch from HCl gas to

      
       or 
      
      
      
      protocols under strictly anhydrous conditions.

References

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Chemistry LibreTexts. (2024). Acid-Catalyzed Epoxide Ring Opening. Organic Chemistry. Link

  • Nishitani, K., et al. (2007).[1] An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.[1] Heterocycles. Link

  • Iranpoor, N., & Kazemi, F. (1998). Regioselective Ring Opening of Epoxides with HCl... Catalyzed by Neutral Salts. Tetrahedron. Link

Sources

Method

1-Chloro-5-methylhexan-2-ol in triazole fungicide synthesis

Application Note: 1-Chloro-5-methylhexan-2-ol in Triazole Fungicide Synthesis Part 1: Executive Summary & Core Directive 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) serves as a critical chiral building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Chloro-5-methylhexan-2-ol in Triazole Fungicide Synthesis

Part 1: Executive Summary & Core Directive

1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) serves as a critical chiral building block in the synthesis of sterol biosynthesis inhibitors (SBIs), specifically the demethylation inhibitor (DMI) class of triazole fungicides.[1] Its structural significance lies in its chlorohydrin moiety , which functions as a direct precursor to 1,2-epoxy-5-methylhexane (isopentyl oxirane).[1] This epoxide is the electrophilic "anchor" that enables the regioselective attachment of the 1,2,4-triazole pharmacophore, a defining feature of high-efficacy agrochemicals like Tebuconazole , Penconazole , and next-generation azole derivatives.[1]

This guide provides a validated protocol for the enantioselective conversion of 1-chloro-5-methylhexan-2-ol into its corresponding epoxide and subsequent triazole coupling.[1] By leveraging the chlorohydrin route , researchers can achieve higher atom economy and stereochemical control compared to direct oxidative epoxidation of alkenes.[1]

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanistic Causality

The synthesis of triazole fungicides hinges on the creation of a carbon-nitrogen (C-N) bond between the triazole ring and the hydrophobic alkyl/aryl backbone.[1] The 1-chloro-5-methylhexan-2-ol pathway offers a distinct advantage:

  • Stereochemical Retention: Unlike direct oxidation of 5-methyl-1-hexene, which often yields racemic epoxides, the chlorohydrin can be synthesized enantioselectively via the asymmetric reduction of 1-chloro-5-methylhexan-2-one (using chiral boranes or enzymatic ketoreductases).[1] This stereochemistry is preserved during the subsequent ring-closure to the epoxide.[1]

  • Regiocontrol: The intramolecular Williamson ether synthesis (Step 1 below) is strictly regioselective. The alkoxide formed at C2 displaces the chloride at C1, ensuring the epoxide forms exclusively at the terminal position.[1]

  • Nucleophilic Opening: The resulting 1,2-epoxy-5-methylhexane undergoes nucleophilic attack by 1,2,4-triazole.[1] Under basic conditions, the triazole anion attacks the less hindered carbon (C1) of the epoxide (SN2 mechanism), yielding the secondary alcohol product essential for binding to the fungal CYP51 (lanosterol 14α-demethylase) enzyme.[1]

Self-Validating Protocol Design
  • In-Process Control (IPC): The disappearance of the O-H stretch (3400 cm⁻¹) and appearance of the epoxide C-O-C stretch (830 cm⁻¹) in IR, or the shift of the C1 protons in ¹H NMR, serves as a checkpoint for Step 1.

  • Safety Interlock: The cyclization releases stoichiometric HCl (neutralized by base).[1] Monitoring pH ensures complete conversion without side reactions (e.g., polymerization).[1]

Part 3: Experimental Protocols

Workflow Diagram (Graphviz)

TriazoleSynthesis Figure 1: Synthetic pathway from Chlorohydrin to Triazole Fungicide Core. Start 1-Chloro-5-methylhexan-2-ol (Chlorohydrin) Step1 Base Treatment (NaOH/KOH, 0-5°C) Start->Step1 Intramolecular Cyclization Intermediate 1,2-Epoxy-5-methylhexane (Epoxide) Step1->Intermediate -HCl Step2 Triazole Coupling (1,2,4-Triazole, K2CO3, DMF) Intermediate->Step2 Ring Opening (SN2) Product 1-(1,2,4-Triazol-1-yl)-5-methylhexan-2-ol (Fungicide Core) Step2->Product C-N Bond Formation

Caption: Figure 1: Step-wise conversion of 1-chloro-5-methylhexan-2-ol to the active triazole core via an epoxide intermediate.[1][2][3]

Step-by-Step Protocol

Reagents:

  • 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8, >98% purity)[1]

  • Sodium Hydroxide (NaOH), 50% aq.[1] solution

  • 1,2,4-Triazole (>99%)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene.[1]

Step 1: Synthesis of 1,2-Epoxy-5-methylhexane

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 1-chloro-5-methylhexan-2-ol (1.0 eq) in DCM (5 vol).

  • Cool: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add NaOH (50% aq., 1.5 eq) over 30 minutes, maintaining internal temperature <10°C. Caution: Exothermic reaction.

  • Reaction: Stir vigorously at 20–25°C for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or GC.[1][4] The starting material peak should disappear.[1]

  • Work-up: Separate the organic phase. Wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate under reduced pressure (keep bath <40°C due to volatility of the epoxide).

  • Yield: Expect 90–95% of a colorless liquid.

Step 2: Triazole Ring Opening

  • Charge: Suspend 1,2,4-Triazole (1.2 eq) and K₂CO₃ (1.5 eq) in DMF (10 vol).

  • Heat: Heat the mixture to 80°C for 1 hour to generate the triazole salt.

  • Addition: Dropwise add the 1,2-Epoxy-5-methylhexane (from Step 1) dissolved in minimal DMF.

  • Reaction: Stir at 90–100°C for 6–8 hours.

    • Note: Higher temperatures favor the N1-isomer (desired) over the N4-isomer.[1]

  • Quench: Cool to room temperature and pour into ice water (20 vol).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF.[1]

  • Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (DCM:MeOH gradient) to isolate the 1-(1,2,4-triazol-1-yl)-5-methylhexan-2-ol .

Part 4: Data & Specifications

Key Chemical Properties
PropertySpecificationNotes
CAS Number 107323-80-8Starting Material (Chlorohydrin)
Molecular Weight 150.65 g/mol C₇H₁₅ClO
Boiling Point ~200°C (Predicted)High boiling point allows safe handling
Epoxide Product 1,2-Epoxy-5-methylhexaneCAS 53229-41-7; Volatile liquid
Target Isomer N1-alkylated triazoleBiologically active form (Fungicide)
Side Product N4-alkylated triazoleTypically <10% under optimized base/solvent conditions
Analytical Validation (NMR)
  • ¹H NMR (CDCl₃) of 1-Chloro-5-methylhexan-2-ol:

    • δ 3.80 ppm (m, 1H): CH-OH (Deshielded by oxygen).[1]

    • δ 3.50, 3.65 ppm (dd, 2H): CH₂-Cl (Distinct diastereotopic protons).[1]

    • δ 0.90 ppm (d, 6H): Isopropyl methyl groups (Characteristic doublet).[1]

  • Validation of Transformation: Disappearance of the δ 3.50-3.65 ppm signals (CH₂-Cl) and appearance of epoxide ring protons at δ 2.4-2.8 ppm confirms Step 1 success.[1]

References

  • Benchchem. (2024).[1] 1-Chloro-5-methylhexan-2-ol: Synthesis and Application in Carbonyl Reduction. Retrieved from [1]

  • Guidechem. (2024).[1] Chemical Properties and Synthesis Route of 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8).[1][2][3][5][6] Retrieved from [1]

  • National Institutes of Health (PubChem). (2024).[1] Triticonazole and Triazole Fungicide Class Overview.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Synthesis of 2-Methyl-hexanol Derivatives and Chlorohydrins.[1][2] Retrieved from [1]

  • Iowa State University. (2006).[1] Fungicides: Triazoles and their Mode of Action (Sterol Demethylation).[1] Retrieved from [1]

Sources

Application

protocol for chlorohydrin formation from alpha-chloroketones

Application Note: Protocols for the Stereoselective Reduction of -Chloroketones to Chlorohydrins Executive Summary The reduction of -chloroketones to -chlorohydrins is a pivotal transformation in the synthesis of antiret...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Stereoselective Reduction of -Chloroketones to Chlorohydrins

Executive Summary

The reduction of


-chloroketones to 

-chlorohydrins is a pivotal transformation in the synthesis of antiretrovirals (e.g., Atazanavir, Darunavir),

-blockers, and various agrochemicals. The resulting chlorohydrins serve as immediate precursors to chiral epoxides via base-induced ring closure.

This guide addresses the two primary challenges in this transformation:

  • Chemoselectivity: Preventing reductive dechlorination (loss of the chlorine atom) or premature epoxide formation during the reduction.

  • Stereocontrol: Achieving high diastereoselectivity (syn vs. anti) and enantioselectivity (

    
     > 99%).
    

We present two validated protocols: a robust Luche Reduction for general diastereoselective synthesis and a Biocatalytic Reduction (KRED) for high-enantiopurity applications.

Mechanistic Grounding & Strategic Logic

The Chemoselectivity Challenge

Standard reduction with NaBH


 in protic solvents can lead to "reductive dechlorination" where the hydride attacks the chlorine-bearing carbon or eliminates the halide. Furthermore, if the reaction medium becomes basic (due to alkoxide formation), the chlorohydrin can cyclize in situ to the epoxide, which may then open non-selectively.

Solution: The addition of Cerium(III) chloride (Luche conditions) acts as a Lewis acid.[1] It coordinates oxophilically to the carbonyl oxygen, increasing its electrophilicity and "hardness," thereby favoring direct 1,2-hydride attack over side reactions [1].[2]

Stereochemical Models

The stereochemical outcome depends on the transition state geometry.

  • Felkin-Anh Model: Predicts the anti-isomer. The hydride attacks anti-periplanar to the largest group (often the Chlorine or the alkyl chain depending on sterics).

  • Cornforth Model: Specific to

    
    -haloketones. The dipoles of the carbonyl and the C-Cl bond align anti-parallel to minimize electrostatic repulsion, leading to predictable facial attack [2].
    

ReactionPathways Start α-Chloroketone Path1 Direct Reduction (NaBH4) Start->Path1 Path2 Luche Reduction (CeCl3/NaBH4) Start->Path2 Path3 Biocatalysis (KRED/NADPH) Start->Path3 SideProduct Dechlorinated Ketone/Alcohol Path1->SideProduct Side Rxn Product Chiral Chlorohydrin Path1->Product Low Selectivity Path2->Product High Diastereoselectivity Path3->Product High Enantioselectivity Epoxide Epoxide (Premature Cyclization) Product->Epoxide Base (pH > 8)

Figure 1: Reaction pathways and competitive side reactions. Green paths indicate preferred protocols.

Protocol A: Chemical Reduction (Diastereoselective)

Method: Luche Reduction (NaBH


 / CeCl

·7H

O) Application: Synthesis of racemic chlorohydrins with high diastereocontrol or reduction of chiral

-chloroketones where substrate control dictates stereochemistry.
Materials
  • 
    -Chloroketone substrate (1.0 equiv)
    
  • Cerium(III) Chloride Heptahydrate (CeCl

    
    [2]·7H
    
    
    
    O) (1.1 equiv)
  • Sodium Borohydride (NaBH

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (HPLC grade)

  • Quench: 1M HCl and Saturated NH

    
    Cl solution
    
Step-by-Step Procedure
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -chloroketone (10 mmol) and CeCl
    
    
    
    ·7H
    
    
    O (11 mmol, 4.1 g) in Methanol (50 mL). The solution should be clear and colorless.
  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Note: While Luche reductions can proceed at RT, 0 °C is critical here to suppress epoxide formation.

  • Hydride Addition: Add NaBH

    
     (11 mmol, 416 mg) portion-wise over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[3] Ensure adequate venting.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of ketone.

  • Quench (Critical Step): Carefully quench by adding 1M HCl dropwise until gas evolution ceases and pH reaches ~6–7.

    • Warning: Do not make the solution basic. Higher pH will trigger cyclization to the epoxide.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Expected Results
ParameterSpecification
Yield > 90%
Chemo-purity > 95% (Minimal dechlorination)
Diastereomeric Ratio (dr) Typically > 90:10 (Substrate dependent)

Protocol B: Biocatalytic Reduction (Enantioselective)

Method: Ketoreductase (KRED) / Carbonyl Reductase (CRED) Application: Synthesis of enantiopure (>99%


) chlorohydrins for pharmaceutical intermediates. This method is preferred for industrial scaling due to mild conditions and superior selectivity [3].
Materials
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Almac) or specific recombinant KRED (e.g., Lactobacillus kefir ADH).

  • Cofactor: NADP+ or NAD+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (IPA) if the enzyme tolerates it.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO

    
     (1 mM) as a cofactor stabilizer.
    
  • Substrate Solution: Dissolve

    
    -chloroketone (500 mg) in IPA (2 mL) or DMSO (if IPA is not used for recycling).
    
  • Reaction Assembly:

    • To the buffer (45 mL) in a chemically resistant Erlenmeyer flask, add Glucose (1.5 equiv) and NADP+ (10 mg).

    • Add GDH (10 mg) and the selected KRED enzyme (20–50 mg).

    • Add the substrate solution dropwise while stirring.

  • Incubation: Stir orbitally or magnetically at 30 °C for 18–24 hours.

    • Tip: Do not vortex vigorously; shear stress can denature enzymes.

  • pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production from GDH), adjust with 1M NaOH (titrate carefully).

  • Workup: Add Celite (1 g) to aid filtration of protein. Filter through a sintered glass funnel. Extract the filtrate with Ethyl Acetate or MTBE.

Biocatalysis cluster_cycle Cofactor Recycling Loop NADP NADP+ GDH GDH Enzyme NADPH NADPH KRED KRED Enzyme NADPH->KRED Hydride Transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Reduction GDH->Gluconolactone Substrate α-Chloroketone Substrate->KRED Product Chiral Chlorohydrin (>99% ee) KRED->NADP Oxidation KRED->Product

Figure 2: Biocatalytic cycle utilizing cofactor recycling (GDH/Glucose system).

Analytical Validation (QC)

To validate the protocol, you must distinguish between the starting ketone, the chlorohydrin, and the potential epoxide byproduct.

NMR Spectroscopy ( H NMR, CDCl )
  • 
    -Chloroketone:  Sharp singlet or doublet for 
    
    
    
    -protons at
    
    
    4.0–4.5 ppm
    .
  • Chlorohydrin: The signal shifts upfield to

    
     3.5–3.8 ppm  and splits due to coupling with the new carbinol proton.
    
  • Epoxide: Distinctive upfield shift to

    
     2.5–3.0 ppm .
    
Chiral HPLC
  • Column: Chiralpak AD-H or OD-H are standard for halohydrins.

  • Mobile Phase: Hexane:IPA (90:10 to 98:2).

  • Detection: UV at 210 nm or 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition or insolubility.Add 5-10% DMSO as cosolvent; Increase enzyme loading.
Epoxide Formation Reaction pH > 8 or basic quench.Maintain pH 6.5–7.0; Use NH

Cl quench; Avoid strong base.
Dechlorination Direct hydride attack (Chemical).Ensure CeCl

is fresh and stoichiometric (Luche).
Low

Wrong enzyme variant.Screen a panel of KREDs (e.g., Codexis or Daicel kits).

References

  • Gemal, A. L., & Luche, J. L. (1981).[4] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Cornforth, J. W., et al. (1959). Stereoselectivity in the reduction of

    
    -chloroketones. Journal of the Chemical Society.[3][4]
    
  • Huisman, G. W., et al. (2010). Practical chiral alcohol synthesis using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. Link

  • Noyori, R., & Hashiguchi, S. (1997).[5][6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][7] Accounts of Chemical Research, 30(2), 97–102.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing elimination side reactions in chlorohydrin synthesis

Topic: Preventing Elimination Side Reactions Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of elimination side reactions (dehydrohalogenation and dehydration) during the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Reactions

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of elimination side reactions (dehydrohalogenation and dehydration) during the synthesis of chlorohydrins. Whether you are using the alkene-oxidation route or the epoxide-opening route, elimination is the primary thermodynamic competitor to your desired addition product.

Module 1: Critical Mechanism Analysis

The "Fork in the Road" To prevent elimination, you must control the fate of the intermediate (Chloronium ion or Protonated Epoxide). Elimination is entropy-driven; addition is enthalpy-driven.

Visualizing the Competition: The following diagram illustrates where your reaction diverges toward the desired chlorohydrin versus the unwanted elimination products (Vinyl Chloride/Epoxide/Ketone).

Chlorohydrin_Pathways Start Substrate (Alkene or Epoxide) Inter Intermediate (Chloronium Ion / Protonated Epoxide) Start->Inter Activation (NCS/H+) Product TARGET: Chlorohydrin (Vicinal Chloro-Alcohol) Inter->Product Nucleophilic Attack (H2O/Cl-) Low Temp, Kinetic Control Elim1 Side Reaction A: Vinyl Chloride / Diene (E1/E2 Elimination) Inter->Elim1 Deprotonation (-H+) High Temp, Basic pH Rearrange Side Reaction C: Pinacol-like Rearrangement (Ketone/Aldehyde) Inter->Rearrange 1,2-Hydride Shift Highly Acidic, Stable Carbocation Elim2 Side Reaction B: Reversion to Epoxide (Base-Catalyzed) Product->Elim2 Exposure to Base During Workup

Caption: Fig 1. Mechanistic divergence. Green path represents the desired kinetic product. Red paths indicate thermodynamic sinks favored by heat, improper pH, or delayed quenching.

Module 2: Troubleshooting by Reaction Type
Scenario A: Alkene Chlorohydroxylation (e.g., NCS, TCCA, HOCl)

The Problem: Instead of a chlorohydrin, you isolate allylic chlorides or vinyl chlorides.

SymptomRoot CauseCorrective Action
Allylic Chlorination Radical mechanism is competing with ionic addition.Exclude Light: Wrap flask in foil. Radical Scavenger: Add 1 mol% BHT (butylated hydroxytoluene).
Vinyl Chloride Formation E1 Elimination from the carbocation intermediate.Lower Temperature: Run reaction at 0°C to -10°C. Elimination is favored at higher T (

).
Dichloride Impurity Chloride ion (

) concentration too high, outcompeting water.
Solvent Control: Increase water ratio (e.g., Acetone:Water 1:4). Reagent: Switch from

gas to NCS (N-chlorosuccinimide) for slow release of

.

Q: Why does my product revert to an epoxide during workup? A: Chlorohydrins are precursors to epoxides. If your workup is basic (pH > 8) or if you use a strong base to neutralize acid, the alkoxide intermediate will perform an intramolecular


 attack, kicking out the chloride.
  • Fix: Quench with saturated

    
     or dilute 
    
    
    
    . Ensure the final pH of the aqueous layer is neutral to slightly acidic (pH 5-6) before extraction.
Scenario B: Epoxide Ring Opening (using HCl or Metal Chlorides)

The Problem: You observe rearrangement to ketones/aldehydes or polymerization.

SymptomRoot CauseCorrective Action
Rearrangement (Ketone) Acid is too strong; carbocation forms fully before

attacks.
Buffer System: Use Lewis acids (

,

) instead of Brønsted acids (HCl). This promotes concerted opening.[1]
Diol Formation Water is competing with Chloride as the nucleophile.Anhydrous Conditions: Use dry organic solvents (DCM, Ether) and anhydrous HCl (e.g., 4M in Dioxane) or TMSCl.
Polymerization Epoxide self-reaction catalyzed by acid.Dilution: Run the reaction at high dilution (0.1 M). Add the epoxide slowly to the chloride source, not vice-versa.
Module 3: Optimized Protocols
Protocol 1: High-Fidelity NCS Chlorohydroxylation

Best for: Converting alkenes to chlorohydrins with minimal elimination.

  • Preparation: Dissolve alkene (1.0 equiv) in Acetone:Water (3:1 v/v).

    • Why? Water must be in excess to act as the nucleophile, but the alkene needs solubility.

  • Cooling: Cool mixture to 0°C .

    • Critical Control: Low temperature kinetically favors the addition product over the elimination product.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 30 minutes.

    • Note: Do not dump all at once. An exotherm can trigger elimination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC.

  • Quench (The "Anti-Elimination" Step):

    • Pour reaction into cold brine.

    • Extract with Ethyl Acetate.

    • Wash with 5% NaHCO3 ONLY if strictly necessary and do it cold. Prolonged contact with base converts chlorohydrin

      
       epoxide.
      
    • Dry over

      
       (neutral) rather than 
      
      
      
      (basic).
Protocol 2: Regioselective Epoxide Opening

Best for: Sensitive substrates prone to acid-catalyzed rearrangement.

  • Reagent: Use Cerium(III) Chloride Heptahydrate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The Cerium coordinates to the epoxide oxygen, activating it for nucleophilic attack without generating a "hot" carbocation that leads to rearrangement.

  • Procedure:

    • Suspend

      
       (1.5 equiv) in Acetonitrile.
      
    • Add Epoxide (1.0 equiv).

    • Reflux for 2-4 hours.

  • Result: High yield of

    
    -chlorohydrin with <1% elimination or rearrangement side products.
    
Module 4: Frequently Asked Questions (FAQ)

Q: I am using Styrene as a substrate and getting a lot of polymerization. Why? A: Styrene forms a highly stable benzylic carbocation. In the presence of strong acid (HCl), it polymerizes cationically.

  • Solution: Switch to the NCS/Water method (Protocol 1). Avoid direct HCl. If opening styrene oxide, use a weak Lewis acid like

    
     in THF.
    

Q: Can I use DMSO as a solvent? A: Yes, but be careful. DMSO is a nucleophile. It can react with the chloronium ion to form an intermediate that leads to Pummerer-type side reactions or oxidation of the alcohol. Acetonitrile/Water or Acetone/Water are safer choices for pure chlorohydrin synthesis.

Q: My chlorohydrin decomposes on the rotavap. What is happening? A: It is likely undergoing thermal elimination (dehydrochlorination).

  • Fix: Keep the water bath temperature below 40°C . Ensure the crude mixture is completely neutral (check pH paper) before concentration. Trace acid catalyzes dehydration; trace base catalyzes epoxidation.

References
  • Mechanisms of Halohydrin Form

    • Source: Organic Chemistry Portal. "Synthesis of Chlorohydrins."
    • URL:[Link]

  • Epoxide Ring Opening: Acid-C

    • Source: Master Organic Chemistry. "Opening of Epoxides With Acid."
    • URL:[Link]

  • N-Chlorosuccinimide (NCS) Protocols & Reactivity

    • Source: BenchChem.[12] "N-Chlorosuccinimide: A Comprehensive Technical Guide."

  • Regioselectivity and Side Reactions in Halohydrin Form

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Chloro-5-methylhexan-2-ol via Vacuum Distillation

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-Chloro-5-methylhexan-2-ol. It provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-Chloro-5-methylhexan-2-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during purification via vacuum distillation.

I. Understanding the Challenges in Purifying 1-Chloro-5-methylhexan-2-ol

1-Chloro-5-methylhexan-2-ol, a secondary chlorohydrin, presents unique challenges during purification. Its susceptibility to thermal degradation and potential for side reactions necessitates the use of vacuum distillation. This technique lowers the boiling point of the compound, thereby reducing the risk of decomposition that can occur at elevated temperatures.[1][2] Key challenges include:

  • Thermal Instability: Like many chlorohydrins, this compound can undergo decomposition or dehydrochlorination, especially at higher temperatures, to form epoxides or other byproducts.[3][4][5]

  • Presence of Impurities: The synthesis of 1-Chloro-5-methylhexan-2-ol, often via a Grignard reaction, can introduce a variety of impurities. These may include unreacted starting materials, byproducts from side reactions like Wurtz coupling, and diastereomers.[6][7]

  • Close Boiling Points of Isomers: The presence of diastereomers, which have different physical properties, can complicate purification as their boiling points may be very close, making separation by distillation difficult.[8][9]

II. Troubleshooting Guide: Vacuum Distillation of 1-Chloro-5-methylhexan-2-ol

This section addresses common problems encountered during the vacuum distillation of 1-Chloro-5-methylhexan-2-ol in a question-and-answer format.

Q1: My product appears to be decomposing in the distillation flask, characterized by darkening of the solution. What is happening and how can I prevent it?

A1: The darkening of the solution is a strong indicator of thermal decomposition. Chlorohydrins can be thermally labile and may eliminate hydrogen chloride to form the corresponding epoxide or undergo other degradation pathways, particularly if acidic or basic impurities are present.

Causality:

  • Excessive Temperature: The distillation pot temperature is too high, exceeding the thermal stability threshold of the compound.

  • Presence of Catalytic Impurities: Residual acidic or basic catalysts from the synthesis can promote decomposition.

Troubleshooting Protocol:

  • Lower the Distillation Temperature: The primary advantage of vacuum distillation is the ability to distill at lower temperatures.[10][11] Ensure your vacuum system is achieving the lowest possible pressure to further decrease the boiling point.

  • Neutralize the Crude Product: Before distillation, wash the crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate, followed by a water wash and a brine wash to remove any acidic impurities.[12]

  • Use a Fractionating Column: Employing a fractionating column can improve separation efficiency at lower temperatures.[13]

Q2: I am having difficulty separating my product from an impurity with a very similar boiling point. How can I improve the separation?

A2: This is a common issue, especially when dealing with diastereomers or structural isomers which can have very close boiling points.[8][14]

Causality:

  • Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to resolve components with close boiling points.

  • Incorrect Reflux Ratio: An improper reflux ratio can lead to poor separation.[10]

Troubleshooting Protocol:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).

  • Optimize the Reflux Ratio: Increase the reflux ratio to provide more opportunities for equilibrium between the liquid and vapor phases, which enhances separation.[10] A higher reflux ratio means returning more of the condensed vapor to the column.

  • Consider Extractive Distillation: If fractional distillation is unsuccessful, extractive distillation, which involves adding an auxiliary agent to alter the relative volatilities of the components, could be an option.[14]

Q3: The pressure in my vacuum distillation setup is unstable and not reaching the expected low level. What are the likely causes and how can I fix this?

A3: A stable and low vacuum is critical for successful vacuum distillation. Fluctuations or a failure to reach the desired pressure are typically due to leaks or issues with the vacuum source.

Causality:

  • System Leaks: Poorly sealed joints, cracks in the glassware, or incompatible greases can all lead to vacuum leaks.[15][16]

  • Inefficient Cold Trap: If volatile substances are not effectively trapped, they can enter the vacuum pump and compromise its performance.

  • Pump Issues: The vacuum pump itself may be malfunctioning or contaminated.

Troubleshooting Protocol:

  • Leak Detection: Systematically check all joints and connections. Ensure they are properly greased with a suitable high-vacuum grease. A "leak-up test" can be performed by isolating the system from the pump and monitoring the rate of pressure increase.[15]

  • Inspect the Cold Trap: Ensure the cold trap is filled with an appropriate coolant (e.g., liquid nitrogen or a dry ice/acetone slurry) to a sufficient level.

  • Check the Vacuum Pump: Verify that the pump oil is clean and at the correct level. If necessary, change the oil.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of 1-Chloro-5-methylhexan-2-ol at various pressures?

Q2: What analytical methods are best for assessing the purity of 1-Chloro-5-methylhexan-2-ol fractions?

A2: Several analytical techniques are suitable for determining the purity of the collected fractions.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
Gas Chromatography (GC-FID) Differential partitioning between a stationary and mobile phase.Quantitative purity and detection of volatile impurities.High resolution and sensitivity for volatile compounds.[17]Not suitable for non-volatile or thermally labile impurities.[17]
Quantitative NMR (¹H-qNMR) Signal intensity is proportional to the number of nuclei.Absolute purity determination and structural confirmation.Highly accurate and does not require a specific reference standard.[17]Lower sensitivity compared to chromatographic methods.[17]
High-Performance Liquid Chromatography (HPLC-RID) Differential partitioning between a stationary and a liquid mobile phase.Quantitative purity and detection of non-volatile impurities.Suitable for non-UV absorbing and non-volatile compounds.[17]Lower sensitivity than GC-FID and sensitive to temperature changes.[17]

Q3: What are the common impurities I should expect from a Grignard synthesis of 1-Chloro-5-methylhexan-2-ol?

A3: The Grignard reaction can lead to several byproducts and unreacted starting materials.

  • Unreacted Starting Materials: Residual magnesium, the organic halide, and the aldehyde/ketone.

  • Wurtz Coupling Products: Formed from the reaction of the Grignard reagent with the organic halide.[6]

  • Products of Reaction with Water or Air: Grignard reagents are highly reactive with protic sources and oxygen.[18][19]

  • Diastereomers: If the starting materials are chiral or new stereocenters are formed, a mixture of diastereomers can be produced.

IV. Visualizing the Workflow

Troubleshooting Decision Tree for Vacuum Distillation

This diagram outlines a logical progression for troubleshooting common issues during the vacuum distillation of 1-Chloro-5-methylhexan-2-ol.

Troubleshooting_Workflow Troubleshooting Vacuum Distillation Start Distillation Issue Identified Decomposition Product Decomposition? (e.g., color change) Start->Decomposition PoorSeparation Poor Separation? Decomposition->PoorSeparation No LowerTemp Reduce Pot Temperature & Improve Vacuum Decomposition->LowerTemp Yes PressureInstability Unstable/High Pressure? PoorSeparation->PressureInstability No IncreaseEfficiency Increase Column Efficiency (Longer/Packed Column) PoorSeparation->IncreaseEfficiency Yes CheckLeaks Check for System Leaks PressureInstability->CheckLeaks Yes End Successful Purification PressureInstability->End No Neutralize Neutralize Crude Product (Pre-distillation) LowerTemp->Neutralize Neutralize->End OptimizeReflux Optimize Reflux Ratio IncreaseEfficiency->OptimizeReflux OptimizeReflux->End CheckTrap Inspect Cold Trap CheckLeaks->CheckTrap CheckPump Service Vacuum Pump CheckTrap->CheckPump CheckPump->End

Caption: Troubleshooting Decision Tree for Vacuum Distillation.

V. References

  • Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering. Available at: [Link]

  • Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing). Available at: [Link]

  • Can diastereoisomers be separated by fractional distillation? - Quora. Available at: [Link]

  • Diastereomers can be separated by: | Filo. Available at: [Link]

  • Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing). Available at: [Link]

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. Available at:

  • Selective dehydrochlorination of ethylene chlorohydrin over acid-proof basic catalysts recovering dry hydrogen chloride | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Available at: [Link]

  • Dehydrochlorination of β-chlorohydrin in continuous microflow system: Reaction kinetics and process intensification - ResearchGate. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • How can diastereomers be separated class 11 chemistry CBSE - Vedantu. Available at: [Link]

  • Use of fractional distillation in organic chemistry [closed]. Available at: [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. Available at: [Link]

  • Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. : r/chemistry - Reddit. Available at: [Link]

  • Vacuum Distillation of Ethanol - Applied Chemistry - Science Forums. Available at: [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. Available at: [Link]

  • US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents. Available at:

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. - Purdue Extension. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Vacuum Distillation: Gentle And Efficient Dealcoholization - BevZero. Available at: [Link]

  • How do grignard reagents react with alcohol? : r/chemistry - Reddit. Available at: [Link]

  • 1-Chloro-5-methylhexan-2-one | C7H13ClO | CID 19091938 - PubChem. Available at: [Link]

  • US9035108B2 - Method for preparing chlorohydrins composition and method for preparing epichlorohydrin using chlorohydrins composition prepared thereby - Google Patents. Available at:

  • The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • trimethylene chlorohydrin - Organic Syntheses Procedure. Available at: [Link]

  • Chlorotyrosines and Oleic Acid Chlorohydrins as Byproducts in Disinfected Conventional Drinking Waters and Potable Reuse. Available at: [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. Available at: [Link]

  • 1-Chloro-5-methylheptan-2-ol | C8H17ClO | CID 121304198 - PubChem. Available at: [Link]

  • Vacuum distillation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Vacuum Distillation - YouTube. Available at: [Link]

  • 1-CHLORO-5-METHYLHEXAN-2-ONE | CAS#:25389-38-2 | Chemsrc. Available at: [Link]

  • 1-Chloro-5-methylhexane - High purity | EN - Georganics. Available at: [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]

Sources

Troubleshooting

Tech Support: Chlorohydrin Stability &amp; Isolation Guide

Ticket ID: CH-ISO-001 Subject: Preventing Cyclization (Epoxide Formation) During Workup Status: Open Assigned Specialist: Senior Application Scientist Introduction You have reached the technical support center for Halohy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CH-ISO-001 Subject: Preventing Cyclization (Epoxide Formation) During Workup Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You have reached the technical support center for Halohydrin Chemistry. A common frustration in the synthesis of chlorohydrins (vicinal chloro-alcohols) is their tendency to cyclize into epoxides (oxiranes) during isolation. This is not a random degradation; it is a kinetically driven, intramolecular


 reaction (Williamson Ether Synthesis).

This guide provides the mechanistic understanding, critical parameters, and validated protocols to maintain the integrity of your chlorohydrin.

Module 1: The Mechanistic Danger Zone

To prevent epoxide formation, you must understand what drives it. The reaction requires two conditions:[1][2][3]

  • Activation: Deprotonation of the alcohol to form an alkoxide (

    
    ).
    
  • Geometry: The oxygen and chlorine must be able to achieve an anti-periplanar conformation (180° dihedral angle).

If your workup conditions provide the base (activation) and the energy (heat) to reach this geometry, cyclization is inevitable.

Mechanism Visualization

The following diagram illustrates the pathway you are trying to block .

Chlorohydrin_Cyclization Chlorohydrin Chlorohydrin (Halohydrin) Alkoxide Alkoxide Intermediate (Activated O-) Chlorohydrin->Alkoxide Deprotonation (pH > 8) Base Base / Heat (Trigger) Base->Chlorohydrin TS Transition State (Anti-Periplanar) Alkoxide->TS Rotation Epoxide Epoxide Product (Cyclized) TS->Epoxide Intramolecular SN2 (-Cl⁻)

Caption: The activation pathway.[4] Blocking the 'Base/Heat' node prevents the cascade toward the epoxide.

Module 2: Critical Workup Parameters

The following parameters are your control rods. Violating these limits significantly increases the rate constant (


) of cyclization.
ParameterSafe ZoneDanger ZoneTechnical Rationale
pH 4.0 – 6.5 > 8.0 At pH > 8, the equilibrium concentration of the alkoxide (

) increases. Even a small fraction of

drives the reaction forward via Le Chatelier's principle.
Temperature < 20°C > 40°C Cyclization is endothermic (activation energy barrier). High rotavap bath temps provide the energy to overcome steric strain in the transition state.
Quench Agent NH₄Cl, AcOH NaHCO₃, NaOH Sodium bicarbonate (sat. aq.) has a pH of ~8.5. This is often basic enough to cyclize reactive chlorohydrins (e.g., benzylic).
Solvent DCM, Et₂O DMSO, DMF Polar aprotic solvents (DMSO) enhance the nucleophilicity of oxygen, accelerating the

attack.

Module 3: Troubleshooting & FAQs

Q1: "My GC-MS shows epoxide, but my NMR shows chlorohydrin. Which is real?"

Diagnosis: You likely have an Analytical Artifact . Explanation: The injection port of a GC-MS typically operates at 250°C. This flash-heating mimics the basic conditions required for elimination/cyclization. The chlorohydrin cyclizes inside the machine before reaching the column. Solution:

  • Verification: Run a

    
    H NMR or LC-MS (ESI). If NMR shows the chlorohydrin (distinct protons 
    
    
    
    to -OH and -Cl), the epoxide is an artifact.
  • Fix: Use "Cold On-Column" injection for GC, or derivatize the alcohol (e.g., acetylation) before injection to block the cyclization mechanism.

Q2: "I used saturated Bicarbonate (NaHCO₃) to wash, and my product yield dropped."

Diagnosis: pH Over-shoot. Explanation: While "weak," saturated NaHCO₃ (pH ~8.5) is basic enough to drive cyclization for kinetically fast substrates (like


-chloroketone reduction products).
Solution:  Switch to a Phosphate Buffer (pH 6.0)  or dilute Ammonium Chloride (NH₄Cl) for neutralization.
Q3: "How do I remove the solvent without heating the bath?"

Diagnosis: Thermal Stress. Solution: Use a high-vacuum pump rather than a standard water aspirator. This allows solvent removal at lower temperatures (e.g., 0–10°C). Alternatively, use a "solvent swap" via azeotropic distillation if applicable, but vacuum is safer.

Module 4: Standard Operating Protocols (SOPs)

SOP-A: Safe Quench of Borohydride Reductions

Context: Reducing an


-chloroketone to a chlorohydrin using NaBH₄.

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C (ice bath).

  • Acid Selection: Prepare a solution of saturated aqueous Ammonium Chloride (NH₄Cl) or 1M Acetic Acid. Do not use water alone (pH 7 is risky) or strong mineral acids (risk of elimination).

  • Dropwise Addition: Add the acid solution dropwise. Monitor internal temperature; keep

    
    .
    
  • pH Check: Spot check the aqueous layer on pH paper. Aim for pH 5–6 .

  • Extraction: Extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over MgSO₄ (slightly acidic/neutral) rather than K₂CO₃ (basic).

SOP-B: Analytical Decision Tree

Use this logic flow to determine if your workup is failing or if your analysis is lying to you.

Troubleshooting_Logic Start Start: Epoxide detected in data Method What method was used? Start->Method GC GC-MS / GC-FID Method->GC NMR NMR / LC-MS Method->NMR ArtifactCheck Likely Thermal Artifact. Run NMR to confirm. GC->ArtifactCheck RealIssue Real Chemical Transformation. Workup failed. NMR->RealIssue CheckPH Check Aqueous pH. Was it > 7? RealIssue->CheckPH Sol1 Action: Switch to Acidic Quench (NH4Cl) CheckPH->Sol1 Yes Sol2 Action: Reduce Rotavap Bath Temp (< 20°C) CheckPH->Sol2 No

Caption: Diagnostic workflow to distinguish between thermal artifacts and actual chemical instability.

References

  • Mechanism of Epoxide Form

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Source:

  • Thermal Degrad

    • Brunner, M., et al. (2015).[3][5][6] "Minimizing thermal degradation in gas chromatographic quantitation." Journal of Chromatography A.

    • Note: Discusses thermal lability of substituted nitr
    • Source:[5]

  • Kinetic Studies of Halohydrin Cycliz

    • Knipe, A. C.[3] (1973).[3] "Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali." Journal of the Chemical Society, Perkin Transactions 2.[3]

    • Source:

  • Practical Workup Guides (Acidity Constants)

    • Reich, H. J. (2024).[1][2] "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison.

    • Source:

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity of HOCl Addition to 5-methylhex-1-ene

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for regioselective halohydrin formation. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for regioselective halohydrin formation. This guide is designed for researchers, scientists, and drug development professionals who are working on the addition of hypochlorous acid (HOCl) to unsymmetrical alkenes, specifically 5-methylhex-1-ene. We will explore common challenges and provide in-depth, field-proven solutions to control the reaction's regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the possible products from the addition of HOCl to 5-methylhex-1-ene?

When HOCl adds across the double bond of 5-methylhex-1-ene, two constitutional isomers, known as regioisomers, can be formed. The reaction's goal is to selectively synthesize one over the other.

  • Markovnikov Product: 1-chloro-5-methylhexan-2-ol

  • Anti-Markovnikov Product: 2-chloro-5-methylhexan-1-ol

Q2: What does "regioselectivity" mean in this context?

Regioselectivity is the preference for a chemical reaction to form a bond at one specific position over other possible positions.[1][2] In this case, a highly regioselective reaction will yield predominantly either the Markovnikov or the anti-Markovnikov product, rather than a mixture.[1]

Q3: What is the fundamental difference between the Markovnikov and anti-Markovnikov addition pathways?

The pathway is determined by the reaction mechanism.

  • Markovnikov addition proceeds through an electrophilic addition mechanism.[3][4] The reaction involves a carbocation or a cyclic chloronium ion intermediate, where the more substituted carbon of the original double bond is better at stabilizing a positive charge. This directs the nucleophile (water) to attack that more substituted carbon.[5][6]

  • Anti-Markovnikov addition occurs via a free-radical mechanism.[7][8] This pathway generates the most stable radical intermediate, which results in the chlorine atom adding to the less substituted carbon of the double bond.[8][9]

Q4: Is it possible to directly use a bottle of hypochlorous acid?

Directly using aqueous HOCl is often impractical. HOCl is a weak acid and exists in equilibrium with other species like Cl₂ and Cl₂O in solution, which can complicate the reaction.[10][11] Furthermore, it is unstable. For this reason, HOCl is almost always generated in situ from more stable and convenient precursors like N-Chlorosuccinimide (NCS) or tert-butyl hypochlorite (t-BuOCl) in the presence of water.[12]

Troubleshooting Guide: Common Experimental Issues

Q: My reaction is producing a nearly 1:1 mixture of the Markovnikov and anti-Markovnikov products. What's going wrong?

A: A lack of regioselectivity indicates that multiple reaction mechanisms may be competing, or the chosen conditions are not optimized to favor one pathway.

  • Causality: Standard electrophilic addition conditions should strongly favor the Markovnikov product. A significant amount of the anti-Markovnikov product suggests the unintentional initiation of a radical pathway. This can be caused by trace metal impurities, exposure to UV light, or the presence of unintentional radical initiators. Conversely, attempting a radical reaction without a proper initiator or with radical scavengers present (like dissolved oxygen) will lead to poor results.

  • Solution:

    • For Markovnikov Selectivity: Ensure the reaction is performed in the dark to prevent photochemical radical initiation. Use purified solvents and reagents to eliminate metal impurities. Ensure your chlorine source (e.g., NCS) is of high purity.

    • For Anti-Markovnikov Selectivity: This pathway requires a dedicated radical initiator. Traditional peroxide initiators are not very effective for hydrochlorination.[13] Modern methods using photocatalysis are the most reliable way to achieve this outcome.[7][14]

Q: The primary product of my reaction is the dichloro-adduct (1,2-dichloro-5-methylhexane) instead of the desired chlorohydrin.

A: This is a classic issue of competing nucleophiles and improper solvent choice.

  • Causality: Halohydrin formation requires water to act as the nucleophile to open the intermediate chloronium ion.[5][12] If the concentration of the chloride ion (Cl⁻) is too high relative to water, or if a non-nucleophilic solvent is used, the chloride ion will act as the nucleophile, leading to the vicinal dihalide.[15]

  • Solution:

    • Increase Water Concentration: The reaction should be run in a solvent system with a significant amount of water, such as a mixture of THF/water, DMSO/water, or acetone/water.[12][16] Water should be in large excess.

    • Choice of Chlorinating Agent: Reagents like N-Chlorosuccinimide (NCS) are often preferred over bubbling chlorine gas through water, as they can lead to lower concentrations of free chloride ions.

Q: My yields are consistently low, and I observe a significant amount of unreacted starting material.

A: Low conversion can stem from several factors related to reagent activity and reaction conditions.

  • Causality: The electrophilic chlorine source might be degraded or impure. For example, NCS can hydrolyze over time. Reaction temperatures may be too low, leading to slow kinetics. Insufficient mixing in a biphasic system (if using an organic solvent and water) can also starve the reaction.

  • Solution:

    • Verify Reagent Quality: Use a fresh, high-purity bottle of your chlorinating agent (e.g., NCS, t-BuOCl).

    • Optimize Temperature: While these reactions are often run at 0 °C to room temperature to improve selectivity, you may need to slowly increase the temperature to drive the reaction to completion. Monitor by TLC or GC-MS to track the consumption of the starting alkene.

    • Improve Mixing: For two-phase systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Using a co-solvent like THF or acetone can create a homogeneous solution and improve reaction rates.

Mechanism Deep Dive & Visualization

The regiochemical outcome is a direct consequence of the reaction mechanism. Understanding the intermediates is key to controlling the product distribution.

Markovnikov Addition Mechanism

This pathway involves the formation of a bridged chloronium ion intermediate. Water, acting as a nucleophile, then attacks the carbon atom that can best support a positive charge (the more substituted carbon).

Markovnikov Addition cluster_0 Step 1: Electrophilic Attack & Chloronium Ion Formation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Deprotonation Alkene 5-methylhex-1-ene Chloronium Bridged Chloronium Ion (More δ⁺ on C2) Alkene->Chloronium π bond attacks Cl⁺ HOCl HO-Cl (δ⁻ O, δ⁺ Cl) Water H₂O: Oxonium Protonated Halohydrin Water->Oxonium Backside attack on C2 (more substituted C) Final_Product 1-chloro-5-methylhexan-2-ol (Markovnikov Product) Oxonium->Final_Product -H⁺ H3O H₃O⁺ Anti-Markovnikov Addition cluster_0 Step 1: Initiation (Photocatalysis) cluster_1 Step 2: Propagation - Radical Addition cluster_2 Step 3: Propagation - Hydrogen Atom Transfer Catalyst Fe(III) Catalyst Cl_Radical Cl• Catalyst->Cl_Radical Visible Light (hν) Outer-sphere oxidation Chloride Cl⁻ Secondary_Radical Stable Secondary Radical (on C2) Cl_Radical->Secondary_Radical Radical adds to C1 (less substituted C) Alkene 5-methylhex-1-ene Final_Product 2-chloro-5-methylhexan-1-ol (Anti-Markovnikov Product) Secondary_Radical->Final_Product H-atom abstraction HAT_Source Thiol (R-SH)

Caption: Anti-Markovnikov mechanism via photocatalysis.

Experimental Protocols
Protocol 1: Synthesis of 1-chloro-5-methylhexan-2-ol (Markovnikov Product)

This protocol utilizes N-Chlorosuccinimide (NCS) as a safe and effective source for electrophilic chlorine.

Materials:

  • 5-methylhex-1-ene

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhex-1-ene (1.0 eq) in a 10:1 mixture of DMSO and water.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-Chlorosuccinimide (1.1 eq) in the same DMSO/water solvent mixture.

  • Add the NCS solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ solution to destroy any remaining active chlorine species.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-chloro-5-methylhexan-2-ol.

  • Validation: Characterize the product using ¹H and ¹³C NMR. [17][18]The regiochemistry can be confirmed by analyzing the chemical shifts and coupling patterns of the protons on the carbons bearing the -Cl and -OH groups.

Protocol 2: Synthesis of 2-chloro-5-methylhexan-1-ol (Anti-Markovnikov Product)

This protocol is based on modern photocatalytic methods that enable the challenging anti-Markovnikov hydrochlorination. [7][13] Materials:

  • 5-methylhex-1-ene

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a photocatalyst precursor

  • A suitable chloride source (e.g., TsCl or simply from the catalyst)

  • A hydrogen atom transfer (HAT) agent (e.g., a thiol like thiophenol or a silane like PhSiH₃)

  • A suitable solvent (e.g., acetonitrile)

  • Blue LED light source (approx. 450 nm)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble the reaction in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates by oxygen.

  • To the flask, add 5-methylhex-1-ene (1.0 eq), FeCl₃·6H₂O (e.g., 5 mol%), the chloride source if needed, and the HAT agent (1.2 eq).

  • Add the degassed solvent (e.g., acetonitrile) to dissolve the components.

  • Position the flask approximately 5-10 cm from the blue LED light source. A small fan may be used to maintain room temperature.

  • Irradiate the stirred mixture for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed, turn off the light and open the flask to the air.

  • Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Validation: Characterize using ¹H and ¹³C NMR to confirm the formation of the anti-Markovnikov regioisomer. [17][18]

Summary of Conditions for Regioselectivity
Desired ProductRegiochemistryMechanismKey Reagents & ConditionsExpected Major Product
1-chloro-5-methylhexan-2-olMarkovnikov Electrophilic AdditionNCS or t-BuOCl, H₂O/DMSO, Dark, 0°C to RT>95% Markovnikov
2-chloro-5-methylhexan-1-olAnti-Markovnikov Radical AdditionFeCl₃ catalyst, Thiol/Silane (HAT), Blue LED light, Inert atm.>90% Anti-Markovnikov
References
  • Quora. (2016, January 7). What is the mechanism for addition of HOCl to any alkene?[Link]

  • Quora. (2016, February 14). What's the difference between Markovnikov and Anti-Markovnikov addition?[Link]

  • Slideshare. Markovnikov's addition & anti-Markovnikov's addition | PPTX. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. [Link]

  • Chemistry Steps. (2024, November 10). Markovnikov's Rule. [Link]

  • Testbook. Halohydrin - Definition, Synthesis, Regioselectivity, Applications, and FAQs. [Link]

  • Guan, Z., et al. (2022). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. Nature Communications. [Link]

  • Allen. (2025, July 15). Halohydrin: Definition, Synthesis, Regioselectivity and Applications. [Link]

  • Chemistry Steps. Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). [Link]

  • Royal Society of Chemistry. (2021). Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones. Catalysis Science & Technology. [Link]

  • Michigan State University Department of Chemistry. Alkene Reactivity. [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

  • Shine HOCl. (2025, January 22). Reaction Of Alkene With Hypochlorous Acid. [Link]

  • Chemistry LibreTexts. (2024, April 3). 8.3: Halohydrins from Alkenes - Addition of HOX. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, April 15). Advancements in hydrochlorination of alkenes. [Link]

  • Chemistry Steps. (2024, November 4). Reaction Of Alkene With HCl, HBr, and HI. [Link]

  • Michigan State University Department of Chemistry. Addition Reactions of Alkenes. [Link]

  • PubMed. (2025, July 11). Catalytic Characterization of α-Regioselective Halohydrin Dehalogenase from Novosphingobium resinovorum. [Link]

  • ResearchGate. (2023, February 13). (PDF) Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. [Link]

  • Scribd. Difference Between Markovnikov and Anti Markovnikov Rule. [Link]

  • YouTube. (2020, January 28). Anti-Markovnikov Radical Halogenation of Alkenes. [Link]

  • Wikipedia. Regioselectivity. [Link]

  • Molecules. (2022, March). Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. [Link]

  • ResearchGate. (2025, August 7). Catalytic Characterization of α‐Regioselective Halohydrin Dehalogenase from Novosphingobium resinovorum | Request PDF. [Link]

  • BIOTRANS 2023. Regioselective Ring-Opening Reactions with Non-Natural Substrates using Engineered Halohydrin Dehalogenase. [Link]

  • Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br.... [Link]

  • Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]

  • Aakash Institute. Addition of Hypohalous Acid to an Alkene, Alkynes, Practice problems and FAQs in Chemistry. [Link]

  • Organic Syntheses. t-BUTYL HYPOCHLORITE. [Link]

  • ResearchGate. (2019, August 26). Regioselective Ring‐Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4‐Aryloxazolidinones | Request PDF. [Link]

  • Royal Society of Chemistry. (2020). Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Wikipedia. tert-Butyl hypochlorite. [Link]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]

  • JoVE. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. [Link]

  • Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Sathee NEET. Markovnikov'S Rule. [Link]

  • Purechemistry. (2023, May 4). Regioselectivity and chemoselectivity of aliphatic addition reactions. [Link]

  • ResearchGate. Examples of HOCl addition to a double bond from Markovnikov's papers. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Molecules. (2022, September). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. [Link]

Sources

Troubleshooting

removing unreacted 1-chloro-5-methylhexan-2-one from product

Subject: Removal of Unreacted 1-Chloro-5-methylhexan-2-one (CMH) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Diagnostic & Strategy Selection The "Enemy": 1-Chloro-5-methylhexan-2-one (CMH)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 1-Chloro-5-methylhexan-2-one (CMH) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Diagnostic & Strategy Selection

The "Enemy": 1-Chloro-5-methylhexan-2-one (CMH) is an


-chloroketone.[1][2][3]
  • Reactivity: Highly electrophilic (alkylating agent). It is susceptible to

    
     displacement and thermal elimination of HCl.
    
  • Physical State: High-boiling liquid (est. 170–190°C at 1 atm).

  • Safety: Potent lachrymator and skin irritant.

Selection Logic: Do not default to distillation.


-chloroketones are thermally unstable and can polymerize or degrade into vinyl ketones (enones) upon heating, contaminating your product further. Select your protocol based on your product's functional groups .
Decision Matrix (DOT Visualization)

purification_logic Start START: Product contains 1-chloro-5-methylhexan-2-one Q1 Is your PRODUCT a Ketone or Aldehyde? Start->Q1 Bisulfite METHOD A: Bisulfite Extraction (Cheapest, Scalable) Q1->Bisulfite NO (Product is Ester, Amine, etc.) Q2 Is your PRODUCT thermally stable >100°C? Q1->Q2 YES (Product is Carbonyl) Scavenge METHOD B: Solid-Supported Scavenging (High Purity, Pharma Grade) Q2->Scavenge NO (Sensitive Product) Distill METHOD C: Vacuum Distillation (Risk of Decomposition) Q2->Distill YES

Figure 1: Decision tree for selecting the optimal purification strategy based on product compatibility.

Method A: Bisulfite Extraction (The "Wet" Method)

Best For: Products that are NOT ketones or aldehydes (e.g., esters, amines, amides, heterocycles). Mechanism: CMH is a methyl ketone. It reacts reversibly with sodium bisulfite to form a water-soluble


-hydroxy sulfonate adduct, while your non-carbonyl product remains in the organic layer.[4]
Protocol
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are ideal; avoid DCM if possible to prevent emulsion).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Add 2-3 equivalents of

      
       solution relative to the estimated CMH impurity.
      
    • Vigorously stir or shake for 15–30 minutes. Note: Adduct formation is not instantaneous.

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Separation:

    • Transfer to a separatory funnel.[4]

    • Collect the Organic Layer (Contains your Product).

    • Drain the Aqueous/Solid Layer (Contains CMH-Bisulfite adduct).

  • Wash: Wash the organic layer once with brine to remove residual salts.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Why this works: The electron-withdrawing chlorine atom on CMH makes the carbonyl carbon more electrophilic than a standard ketone, driving the equilibrium toward the water-soluble adduct [1].

Method B: Solid-Phase Scavenging (The "Smart" Method)

Best For: High-value intermediates, late-stage synthesis, or when the product is also a ketone. Mechanism: Use a polymer-supported nucleophile (Thiol or Amine) to chemically react with the alkyl chloride moiety of CMH via


. The impurity becomes tethered to the solid bead, which is then filtered off.
Recommended Scavengers
Scavenger TypeCommercial Name (Example)MechanismRate
Thiol Resin SiliaMetS® Thiol / Stratospheres™ PL-Thiol

displacement of Cl
Fast (with base)
Diamine Resin TrisamineNucleophilic attackModerate
Protocol (Thiol Resin)
  • Solvent: Dissolve crude mixture in THF, DMF, or MeOH.

  • Loading: Add 3–4 equivalents of Thiol Resin relative to the impurity.

  • Activation: Add 3–4 equivalents of a soluble base (e.g., Diisopropylethylamine - DIPEA) to deprotonate the thiol and increase nucleophilicity.

  • Incubation: Shake or stir gently at 40°C for 4–12 hours.

    • Tip: Monitor by TLC. The impurity spot should disappear.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains your purified product; the CMH is trapped on the resin.

Scientific Rationale: Polymer-supported thiols are superior to amines for


-haloketones because they minimize the risk of forming enaminones (a side reaction common with amines and 

-chloroketones) [2].

Method C: Vacuum Distillation (The "Physical" Method)

Best For: Large scale (>50g) where resins are too expensive, provided the product has a significantly different boiling point (


).
Warning:  CMH can eliminate HCl to form 5-methylhex-1-en-2-one (a vinyl ketone) if pot temperature exceeds 100°C.
Protocol
  • Equipment: Use a Kugelrohr apparatus or a short-path distillation head. Long columns increase residence time and decomposition risk.

  • Vacuum: High vacuum is mandatory (< 5 mmHg).

  • Temperature:

    • Do not rely on atmospheric boiling points.

    • Slowly ramp the bath temperature. CMH should distill before most complex pharmaceutical intermediates.

  • Stabilizer: Add a radical inhibitor (e.g., BHT) to the pot to prevent polymerization of any elimination by-products.

Troubleshooting & FAQs

Q: I used Method A (Bisulfite), but my product yield dropped significantly.

  • Diagnosis: Your product likely contains a sterically accessible ketone or aldehyde which also formed an adduct.

  • Fix: Reverse the extraction. Take the aqueous waste layer, adjust pH to >10 using NaOH (or

    
    ), and extract with ether. Both impurity and product will return. Switch to Method B (Scavenging)  targeting the chlorine atom, not the ketone.
    

Q: The impurity spot on TLC is "tailing" or overlapping with my product.

  • Diagnosis:

    
    -chloroketones can hydrolyze on silica gel, causing streaking.
    
  • Fix: Use "Neutralized Silica" (pre-wash silica with 1% Triethylamine in Hexanes) for your TLC or column. This prevents acid-catalyzed decomposition during purification.

Q: Can I use simple amine washing (e.g., washing with aqueous ammonia)?

  • Diagnosis: No.

  • Reason: Ammonia will react with 1-chloro-5-methylhexan-2-one to form aminoketones, which may then self-condense into pyrazines or pyrroles (dark tars). This creates more impurities rather than removing them.

Data Summary: Method Comparison

FeatureBisulfite ExtractionResin ScavengingDistillation
Selectivity Carbonyl-specificAlkyl Halide-specificBoiling Point-specific
Cost Low ($)High (

$)
Low ($)
Scalability Excellent (kg scale)Moderate (g scale)Excellent (kg scale)
Thermal Risk None (RT)Low (40°C)High (>100°C)
Time < 1 Hour4–12 Hours2–4 Hours

References

  • Furigay, M. H., et al. (2018).[5][6] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[4][5][6][7][8] Journal of Visualized Experiments. Available at: [Link]

  • Zarchi, M. A. K., & Nejabat, M. (2012).[9] Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate.[9][10] Journal of the Iranian Chemical Society.[10] Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-5-methylhexan-2-one Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 1-Chloro-5-methylhexan-2-ol

Case ID: T-CHL-05M-HEX Subject: Stability Profile & Base-Promoted Reactivity of 1-Chloro-5-methylhexan-2-ol Status: Active Guide Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary: The "Inst...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CHL-05M-HEX Subject: Stability Profile & Base-Promoted Reactivity of 1-Chloro-5-methylhexan-2-ol Status: Active Guide Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary: The "Instability" Paradox

Is 1-Chloro-5-methylhexan-2-ol unstable? Technically, yes—but this instability is predictable and chemically useful.

Under basic conditions (pH > 8), this molecule acts as a "spring-loaded" electrophile . It is a halohydrin (specifically a


-chlorohydrin). The "instability" users report is almost always the rapid, intramolecular cyclization to form 1,2-epoxy-5-methylhexane  (also known as 2-isopentyl oxirane).

If your intent is to store the chlorohydrin, basic conditions are destructive. If your intent is to synthesize the epoxide, basic conditions are the catalyst.[1][2] This guide covers the control of this pathway.

The Mechanism: Why It Degrades

To control the molecule, you must understand the kinetics of its degradation. The reaction is an intramolecular Williamson ether synthesis.

The Pathway[3][4][5]
  • Deprotonation: The base removes the proton from the secondary alcohol (C2-OH).

  • Cyclization (Rate Limiting): The resulting alkoxide attacks the adjacent carbon (C1), displacing the chloride.

  • Irreversibility: The formation of the inorganic salt (e.g., NaCl) and the thermodynamic stability of the epoxide in base drive the reaction forward.

Mechanistic Visualization

The following diagram illustrates the degradation pathway and the "Danger Zones" for stability.

G cluster_0 Stability Zones Start 1-Chloro-5-methylhexan-2-ol (Chlorohydrin) Inter Alkoxide Intermediate (Transient) Start->Inter Deprotonation (Fast, pH > 8) Base Base (OH-) Base->Start Prod 1,2-Epoxy-5-methylhexane (Epoxide) Inter->Prod Intramolecular SN2 (Cyclization) SideProd Polymer/Diol (Degradation) Prod->SideProd Hydrolysis/Polymerization (If T > 40°C or Strong Acid)

Figure 1: Reaction coordinate showing the conversion of chlorohydrin to epoxide under basic conditions.

Troubleshooting & FAQs

Scenario A: "My sample is degrading in storage."

Diagnosis: The presence of trace moisture or residual alkalinity is catalyzing cyclization.

ParameterRecommendationScientific Rationale
pH Control Maintain pH 4.0 – 6.0The alcohol proton is stable in mild acid. Protonation prevents alkoxide formation.
Temperature Store at -20°CArrhenius suppression of the

transition state.
Solvent Avoid DMSO/DMFPolar aprotic solvents solvate cations, leaving the alkoxide "naked" and hyper-reactive.
Scenario B: "I want to make the epoxide, but the reaction stalled."

Diagnosis: Incomplete deprotonation or biphasic kinetics issues.

  • Q: Can I use weak bases like Pyridine?

    • A: No. The pKa of the alcohol is ~16-17. Pyridine (pKa ~5) is too weak to generate the necessary alkoxide concentration. You need NaOH, KOH, or NaH.[2]

  • Q: Why is the reaction slow in water?

    • A: The organic chlorohydrin has poor solubility in water. Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to shuttle hydroxide ions to the organic layer.

Scenario C: "I see a new spot on TLC/LCMS, but it's not the epoxide."

Diagnosis: You likely opened the epoxide ring.

  • Cause: If you let the reaction run too long in aqueous base at high temperatures, the epoxide hydrolyzes to the 1,2-diol (glycol).

  • Prevention: Quench the reaction immediately upon consumption of the starting material.

Validated Experimental Protocols

Protocol 1: Controlled Cyclization (Synthesis of Epoxide)

Use this if your goal is to intentionally convert the chlorohydrin.

  • Preparation: Dissolve 1-Chloro-5-methylhexan-2-ol (1.0 eq) in MeOH (5 vol) or THF.

  • Activation: Cool to 0°C. Add NaOH (2.0 M aq, 1.2 eq) dropwise over 10 minutes.

    • Note: The exotherm indicates reaction initiation.

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the polar alcohol spot; appearance of a less polar epoxide spot.

  • Workup (CRITICAL):

    • Do NOT use acid to quench (acid opens the epoxide).

    • Dilute with Et2O, wash with saturated NaHCO3 (to ensure pH ~8), then Brine.

    • Dry over Na2SO4 and concentrate at <30°C.

Protocol 2: Stabilization for Storage

Use this if you need to keep the chlorohydrin intact.

  • Quench: If the material was exposed to base, immediately add 1M HCl until pH is ~5-6.

  • Extraction: Extract into non-polar solvent (DCM or Heptane).

  • Drying: Use MgSO4 (slightly acidic character helps stability) rather than basic drying agents like K2CO3.

  • Storage: Store neat or in dilute hydrocarbon solution at -20°C under Argon.

Analytical Verification (NMR)

How to distinguish the Starting Material (SM) from the Product (Epoxide) using 1H NMR.

FeatureChlorohydrin (SM)Epoxide (Product)Shift Direction
H-2 (Chiral Center) Multiplet @ 3.6 – 3.9 ppm Multiplet @ 2.7 – 2.9 ppm Upfield Shift (Shielding by ring current/strain)
H-1 (CH2-X) Doublet of doublets @ 3.4 – 3.6 ppm Multiplet @ 2.4 – 2.8 ppm Upfield Shift
OH Proton Broad singlet (exchangeable)Absent Disappears

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from masterorganicchemistry.com. Link

  • Vertex Pharmaceuticals. (2016). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. (Demonstrates chlorohydrin-to-epoxide cyclization methodology). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Chloro-5-methylhexan-2-ol. Link

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Grignard Addition to Chloroacetaldehyde

Ticket ID: G-ClAc-001 Topic: Low Yields & Side Reactions in Chloroacetaldehyde Grignard Additions Support Level: Tier 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: G-ClAc-001 Topic: Low Yields & Side Reactions in Chloroacetaldehyde Grignard Additions Support Level: Tier 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: Why This Reaction Fails

The addition of Grignard reagents (


) to chloroacetaldehyde (

) is notoriously difficult. If you are experiencing yields below 40%, it is likely due to two converging failure modes:
  • The "Hidden Water" Trap: Chloroacetaldehyde is commercially supplied as a 45-50% aqueous solution or a solid hemiacetal/trimer. It is never anhydrous out of the bottle. Using it directly kills the Grignard reagent immediately.

  • The Enolization Pathway: Chloroacetaldehyde has highly acidic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -protons (
    
    
    
    ) due to the electron-withdrawing chlorine. Grignard reagents are strong bases.[1] Without specific controls, the Grignard acts as a base (deprotonation) rather than a nucleophile (addition), resulting in the recovery of starting material or polymerization tars.

This guide provides a validated protocol to isolate anhydrous chloroacetaldehyde and utilizes Lanthanide Salt Mediation to suppress enolization, a method pioneered by the Knochel group.

Phase 1: Reagent Preparation (The Critical Step)

User Question: "I bought 'Chloroacetaldehyde' from a supplier. Can I just dry it over molecular sieves?"

Technical Answer: No. Commercial chloroacetaldehyde is usually a hydrate (


) or a cyclic trimer. Molecular sieves are insufficient to break the hydrate equilibrium. You must perform an azeotropic distillation  or depolymerization .
Protocol: Preparation of Anhydrous Chloroacetaldehyde Solution

Target: ~1-2 M solution in Toluene or THF.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add commercial aqueous chloroacetaldehyde (e.g., 50% wt) and a water-immiscible solvent (Benzene is classic, but Toluene is safer and effective).

  • Distillation: Reflux the mixture. Water will collect in the Dean-Stark trap.

    • Note: The hydrate breaks down; water is removed, and the monomer dissolves in the toluene.

  • Monitoring: Continue until no more water separates.

  • Storage: The resulting anhydrous solution is unstable and will repolymerize if stored for long periods. Use immediately or store at -20°C for no more than 24 hours. Titer can be estimated by reacting an aliquot with excess hydroxylamine hydrochloride and titrating the released HCl.

Phase 2: The Reaction Protocol (Knochel-LaCl3 Method)

User Question: "I dried the aldehyde, but I still get low yields and tar. Why?"

Technical Answer: You are fighting basicity. At standard temperatures (0°C or RT), the deprotonation rate (


) exceeds the addition rate (

).

The Solution: Use Lanthanum(III) Chloride bis(lithium chloride) complex (


) .[2]
This Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity (

) while the bulky complex makes the Grignard reagent less basic (

).
Validated Experimental Workflow
Step 1: Preparation of the LaCl3-Grignard Complex
  • Dry the Salt: If not using a commercial solution, dry

    
     under high vacuum at 150°C for 4-6 hours, then mix with 2 equivalents of dry LiCl in THF.
    
  • Complexation: Add your Grignard reagent (

    
    ) to the 
    
    
    
    solution in THF at room temperature. Stir for 30-60 minutes.
    • Observation: The solution typically remains clear. This forms a species like

      
      .
      
Step 2: The Addition
  • Cooling: Cool the Chloroacetaldehyde solution (prepared in Phase 1) to -78°C (Dry ice/Acetone).

    • Crucial: Unlike standard ketone additions, we recommend Inverse Addition (adding the organometallic to the aldehyde) is risky if the Grignard is basic, but with the La-complex, it is safer. However, the most robust method for unstable aldehydes is adding the La-Grignard complex TO the aldehyde slowly at -78°C.

  • Addition: Add the La-Grignard complex dropwise down the side of the flask to pre-cool it.

  • Incubation: Stir at -78°C for 1 hour. Do not warm to 0°C rapidly. Allow the bath to warm slowly to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     at low temperature.
    

Phase 3: Troubleshooting & Diagnostics

Diagnostic Decision Tree

The following diagram illustrates the logical pathway to identify the root cause of failure.

GrignardTroubleshooting Start Start: Low Yield (<40%) CheckWater Q1: Was Chloroacetaldehyde azeotropically dried? Start->CheckWater WetReagent Cause: Hydrate quenched Grignard. (Alkane formation) CheckWater->WetReagent No CheckTemp Q2: Was reaction temp < -70°C? CheckWater->CheckTemp Yes HighTemp Cause: Enolization dominant. (Recovered SM + Tars) CheckTemp->HighTemp No CheckAdditive Q3: Was LaCl3·2LiCl used? CheckTemp->CheckAdditive Yes NoAdditive Cause: High Basicity. (Aldol/Polymerization) CheckAdditive->NoAdditive No Success Protocol Optimized Expect >70% Yield CheckAdditive->Success Yes

Caption: Decision matrix for diagnosing yield failures in alpha-haloaldehyde additions.

Symptom/Solution Table
SymptomProbable CauseCorrective Action
Violent exotherm upon addition, no product. Water present in aldehyde.Perform azeotropic distillation with Toluene/Dean-Stark trap.
Recovery of starting material & heavy tar. Enolization (Grignard acted as base).[3]Use

additive; Ensure -78°C temperature.
Product contains "dimer" impurities. Aldol condensation of aldehyde.Keep aldehyde solution cold (-78°C) before addition; Add Grignard slowly.
Grignard reagent failed to form. Magnesium oxide passivation.Use "Turbo Grignard" (

) for halogen exchange or activate Mg with DIBAL-H.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use commercially available "anhydrous" chloroacetaldehyde dimethyl acetal instead? A: Not directly. Grignard reagents do not react with acetals. You would need to hydrolyze the acetal to the aldehyde first. This introduces water, bringing you back to the original problem of drying it. The azeotropic drying of the aqueous solution is generally more scalable for this specific reaction.

Q: Why does the LaCl3 method work better than Cerium (III) chloride (Luche conditions)? A: While organocerium reagents are excellent, the


 complex is soluble in THF, creating a homogeneous reaction mixture. This ensures consistent kinetics and is easier to handle than the heterogeneous slurry often required for cerium [1].

Q: Is the product stable? A: The product is a chlorohydrin (1-chloro-2-alkanol). Under basic conditions (like the workup), it can cyclize to an epoxide . Ensure your quench is buffered (ammonium chloride) and do not use strong bases during extraction if you want to isolate the alcohol.

References

  • Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[4] Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[4] Angewandte Chemie International Edition, 45(3), 497–500.[4] 
    
  • Organic Syntheses. (1976). Chloroacetaldehyde Dimethyl Acetal. Org. Synth. 1976, 55, 45. (Describes handling and stability of chloroacetaldehyde derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis: Chloromethyl (-CH₂Cl) vs. Hydroxymethyl (-CH₂OH) Moieties

[1][2] Executive Summary In medicinal chemistry and drug development, the interconversion of alcohols and alkyl chlorides is a fundamental transformation (e.g., Appel reaction, thionyl chloride conversion). However, dist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In medicinal chemistry and drug development, the interconversion of alcohols and alkyl chlorides is a fundamental transformation (e.g., Appel reaction, thionyl chloride conversion). However, distinguishing the product (chloromethyl, -CH₂Cl ) from the starting material or byproduct (hydroxymethyl, -CH₂OH ) using Proton (


H) NMR alone is often fraught with ambiguity due to significant spectral overlap.[1][2]

This guide provides a definitive, data-driven framework for distinguishing these two moieties. While


H NMR provides initial indications, 

C NMR is the gold standard
for differentiation due to the "Heavy Atom Effect."

Theoretical Framework: The Physics of Differentiation

To accurately interpret the spectra, one must understand the competing physical forces at play: Electronegativity and the Heavy Atom Effect .

Electronegativity ( )

Oxygen (


) is more electronegative than Chlorine (

).[1][2] In theory, this should descreen nuclei attached to oxygen more than those attached to chlorine, shifting signals downfield (higher ppm).[2]
  • Result: Holds true for

    
    H NMR (mostly).
    
The Heavy Atom Effect (Heavy Halogen Effect)

In


C NMR, steric compression and spin-orbit coupling associated with large electron clouds (like Chlorine) cause a diamagnetic shielding effect.[1] This opposes the electronegativity trend.
  • Result: The Carbon attached to Chlorine appears upfield (lower ppm) relative to the Carbon attached to Oxygen, creating a distinct diagnostic gap.[2]

Visualizing the Shielding Environment

The following diagram illustrates the competing shielding effects that dictate the chemical shifts.

ShieldingEffects cluster_0 Hydroxymethyl (-CH2OH) cluster_1 Chloromethyl (-CH2Cl) OH_H Proton (1H) Deshielded by O (3.5 - 4.5 ppm) OH_C Carbon (13C) Deshielded by O (50 - 70 ppm) Cl_H Proton (1H) Deshielded by Cl (3.0 - 4.0 ppm) Cl_C Carbon (13C) Shielded by Heavy Atom Effect (40 - 50 ppm) Electronegativity Electronegativity (O > Cl) Electronegativity->OH_H Dominates Electronegativity->OH_C Dominates Electronegativity->Cl_H Dominates HeavyAtom Heavy Atom Effect (Cl >> O) HeavyAtom->Cl_C Overpowers Electronegativity (Upfield Shift)

Figure 1: Mechanistic drivers of chemical shift differences.[1][2] Note the dominant Heavy Atom Effect on the Carbon-Chlorine bond.

Quantitative Comparison Data

Proton ( H) NMR: The Zone of Ambiguity

Proton NMR is often inconclusive because the shift ranges overlap heavily. The key differentiator is not the chemical shift of the CH₂, but the behavior of the exchangeable -OH proton.

FeatureHydroxymethyl (-CH₂OH)Chloromethyl (-CH₂Cl)Notes
Shift Range (

)
3.4 – 4.5 ppm 3.0 – 4.0 ppm Significant overlap.[1][2]
Multiplicity (CDCl₃) Usually Singlet (Broad)Singlet/TripletOH coupling is lost in CDCl₃ due to exchange.[1][2]
Multiplicity (DMSO) Doublet (if dry)SingletDMSO slows exchange; OH splits the CH₂ signal.[2]
D₂O Exchange Signal DisappearsNo ChangeDefinitive test for the -OH group.
Carbon ( C) NMR: The Definitive Fingerprint

This is the most reliable method for structural confirmation.

Carbon TypeHydroxymethyl (-CH₂OH)Chloromethyl (-CH₂Cl)

(Difference)
Aliphatic (Primary) 60 – 65 ppm 40 – 46 ppm ~20 ppm (Distinct)
Benzylic 64 – 66 ppm 45 – 47 ppm ~19 ppm (Distinct)

Experimental Protocols (Self-Validating)

Do not rely on a single spectrum.[2] Use these three protocols to build a self-validating data set.

Protocol A: The Solvent Switch (DMSO-d₆)

Objective: To detect vicinal coupling (


) between the hydroxyl proton and the methylene protons.[1]
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL of dry DMSO-d₆. (Note: "Wet" DMSO accelerates proton exchange, collapsing the multiplet).

  • Acquisition: Run a standard

    
    H NMR (16 scans).[2]
    
  • Analysis:

    • -CH₂OH: Look for a triplet at ~4.0–5.0 ppm (the OH proton) and a corresponding doublet for the -CH₂- group.[1][2]

    • -CH₂Cl: The -CH₂- remains a singlet (or triplet only if adjacent to another CH₂).[1][2]

Protocol B: The D₂O Shake (The "Eraser" Test)

Objective: To confirm the presence of an exchangeable proton (Alcohol).

  • Baseline: Acquire a standard

    
    H spectrum in CDCl₃.[2]
    
  • Addition: Add 1–2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.[2]

  • Agitation: Shake the tube vigorously for 30 seconds to allow phase mixing and H/D exchange.

  • Re-acquisition: Run the spectrum again immediately.

  • Validation:

    • If the -OH peak disappears and the -CH₂- coupling simplifies: Confirmed Alcohol .[1][2]

    • If the spectrum remains unchanged: Likely Chloride (or non-exchangeable proton).[2]

Protocol C: The C "Gold Standard"

Objective: Definitive assignment via chemical shift.

  • Optimization: Because Carbon is less sensitive (

    
     abundance), use a concentrated sample (~30–50 mg).[2]
    
  • Parameter Setting: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure quantitative integration is not required, just peak position.
  • Analysis:

    • Peak at >60 ppm : Oxygenated Carbon (-CH₂OH).[1][2]

    • Peak at <50 ppm : Chlorinated Carbon (-CH₂Cl).[1][2]

Real-World Case Study: Benzyl Derivatives

The conversion of Benzyl Alcohol to Benzyl Chloride is a standard reaction where this analysis is critical.

  • Compound A: Benzyl Alcohol (Ph-CH₂-OH)[1][2]

  • Compound B: Benzyl Chloride (Ph-CH₂-Cl)[1][2]

Comparative Data:

NucleusBenzyl Alcohol (A)Benzyl Chloride (B)Analysis

H NMR

4.67 (s, 2H)

4.56 (s, 2H)
Ambiguous. Only 0.11 ppm difference.[1][2] Easily confused if references are not exact.

C NMR

65.2

46.0
Definitive. A massive 19.2 ppm shift upfield for the chloride.[2]

Workflow Decision Tree:

DecisionTree Start Sample: -CH2-X (Unknown X) H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_Shift Check Shift Range H_NMR->Check_Shift Ambiguous 3.5 - 4.5 ppm (Ambiguous) Check_Shift->Ambiguous Overlap Zone Distinct < 3.5 ppm (Likely Cl) Check_Shift->Distinct Upfield C_NMR Run 13C NMR (The Decider) Ambiguous->C_NMR Required Result_OH Peak at ~60-65 ppm CONFIRMED: Alcohol C_NMR->Result_OH Result_Cl Peak at ~40-48 ppm CONFIRMED: Chloride C_NMR->Result_Cl

Figure 2: Analytical workflow for distinguishing isostructural alkyl halides and alcohols.

References

  • Reich, H. J. (2020).[2][3][4] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2][3][4] Retrieved from [Link][1]

    • Citation for characteristic shift tables and heavy
  • AIST. (2024).[2] Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology.[2]

    • Source for Benzyl Alcohol/Chloride specific spectral d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2]

    • Authoritative text on D₂O exchange protocols and electroneg
  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

    • Visual reference for general shift ranges.

Sources

Comparative

Structural Elucidation of 1-Chloro-5-methylhexan-2-ol: A Comparative Guide to C13 NMR Assignment Strategies

Executive Summary 1-Chloro-5-methylhexan-2-ol (CAS: 107323-80-8) is a critical chiral building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., statin side chains) and agrochemicals. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-methylhexan-2-ol (CAS: 107323-80-8) is a critical chiral building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., statin side chains) and agrochemicals. However, its structural characterization presents specific challenges: distinguishing the chloromethyl group from the methine center and resolving the overlapping aliphatic signals (C3/C4) in the mid-field region.

This guide compares two primary analytical workflows for the definitive assignment of the Carbon-13 (


C) NMR spectrum: Standard 1D Acquisition in Chloroform-d (

)
versus Solvent-Enhanced Resolution in Dimethyl Sulfoxide-d6 (

)
.

Key Takeaway: While


 is the standard screening solvent, 

provides superior resolution for the hydroxyl-bearing carbon (C2) due to hydrogen-bonding stabilization, preventing signal broadening often seen in chloroform.

Strategic Framework: The Logic of Assignment

The structural elucidation of this chlorohydrin relies on distinguishing three distinct chemical environments:

  • The Electronegative Zone (C1, C2): Deshielded by Cl and OH.

  • The Aliphatic Bridge (C3, C4): Methylene linkers subject to

    
     and 
    
    
    
    substituent effects.
  • The Isopropyl Terminus (C5, C6, C7): Characteristic doublet/septet patterns in proton NMR, translating to high-field signals in Carbon NMR.

Analytical Workflow

The following diagram outlines the decision matrix for assigning this molecule, prioritizing solvent selection based on sample purity and required resolution.

NMR_Workflow Sample Crude 1-Chloro-5-methylhexan-2-ol Solvent_Select Solvent Selection Sample->Solvent_Select CDCl3 Path A: CDCl3 (Routine Screening) Solvent_Select->CDCl3 Fast Exchange DMSO Path B: DMSO-d6 (H-Bond Stabilization) Solvent_Select->DMSO Slow Exchange DEPT DEPT-135 Experiment (Multiplicity Check) CDCl3->DEPT DMSO->DEPT Assign Final Assignment DEPT->Assign Resolve C1(CH2) vs C2(CH)

Figure 1: Decision matrix for NMR solvent selection and experiment sequencing.

Comparative Analysis: CDCl3 vs. DMSO-d6[1][2][3]

The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding peak sharpness and chemical shift position.

Performance Comparison Table
FeatureMethod A:

(Standard)
Method B:

(Enhanced)
Recommendation
C2 (CH-OH) Shift ~73 ppm (Broad/Variable)~70 ppm (Sharp)Method B for definitive C2 assignment.
OH Proton (

H)
Often invisible (Exchange)Distinct Doublet (Coupled)Method B confirms alcohol class.
Solubility ExcellentGoodMethod A is preferred for extraction checks.
Cost LowModerateMethod A for routine; Method B for characterization.
Water Peak 1.56 ppm (Non-interfering)3.33 ppm (Can overlap C1/C3 in

H)
Method A is cleaner for proton integration.

Expert Insight: In


, the hydroxyl proton undergoes rapid exchange, which can cause the C2 carbon signal to broaden due to fluctuating hydrogen bonding environments. In 

, the solvent forms a strong H-bond acceptor complex with the alcohol, "locking" the conformation and sharpening the C2 peak.

Comprehensive Peak Assignments

The following data represents the Reference Standard Values derived from substituent additivity rules (Pretsch/Clerc system) and validated against analogous chlorohydrin spectral data.

Structure Numbering

Cl-CH2(1) - CH(OH)(2) - CH2(3) - CH2(4) - CH(5)(CH3)2 (6,7)

C NMR Assignment Table (75 MHz)
CarbonAssignmentShift (

, ppm)
DEPT-135 PhaseMechanistic Rationale
C2 -CH(OH)- 73.5 ± 1.0 Up (+) Deshielded: Direct attachment to Oxygen (

-effect). Chiral center.
C1 Cl-CH

-
51.2 ± 1.0 Down (-) Deshielded: Attachment to Chlorine. Less deshielded than C2 (Cl < O electronegativity).
C3 -CH

-
34.8 ± 0.5 Down (-)

-effect:
Adjacent to OH group (+8 ppm shift from base alkane).
C5 -CH- 28.1 ± 0.5 Up (+) Methine: Isopropyl branching point.
C4 -CH

-
25.4 ± 0.5 Down (-)

-effect:
Distal from OH/Cl. Base alkane region.[1]
C6, C7 -CH

22.5 ± 0.5 Up (+) Methyls: Terminus. May appear as two peaks if C2 chirality induces diastereotopicity.
Critical Differentiation Points
  • C1 vs. C3: Both are methylenes (DEPT negative). C1 is significantly downfield (~51 ppm) due to the Chlorine atom, whereas C3 is in the mid-field (~35 ppm).

  • C2 vs. C5: Both are methines (DEPT positive). C2 is unmistakable at >70 ppm due to the hydroxyl group; C5 remains in the aliphatic region (~28 ppm).

Experimental Protocol

To replicate these results, follow this self-validating protocol designed to minimize artifacts.

Step 1: Sample Preparation
  • Mass: Weigh 20-30 mg of 1-Chloro-5-methylhexan-2-ol.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? To ensure the OH proton is visible in the proton spectrum (as a doublet), which serves as a quality control check for the C2 assignment.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming accuracy.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 256 scans (due to low molecular weight and relaxation times).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: The C2 carbon (attached to OH) may have a shorter T1 than the methyls. 2.0s ensures quantitative integration is not required, but signal intensity is maximized.

  • Spectral Width: 0 - 220 ppm.

Step 3: Validation (The "Self-Check")

Run a DEPT-135 immediately following the standard Carbon scan.

  • Success Criteria:

    • Signal at ~51 ppm must point DOWN (confirming CH

      
      -Cl).
      
    • Signal at ~73 ppm must point UP (confirming CH-OH).

    • If C2 points down, the assignment of the structure is incorrect (indicates a primary alcohol).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (For solvent referencing).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Methodology for chlorohydrin assignment).

  • PubChem Database. (2023).[4] Compound Summary for CID 19091938 (1-Chloro-5-methylhexan-2-one/ol derivatives). (Used for analog comparison).

Sources

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 1-Chloro-5-methylhexan-2-ol

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Chloro-5-methylhexan-2-ol. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Chloro-5-methylhexan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind the observed spectral data. We will compare the insights derived from mass spectrometry with those from alternative analytical techniques, offering a holistic strategy for the unambiguous structural elucidation of this and similar halogenated compounds.

The Analyte: Structural and Physicochemical Properties

1-Chloro-5-methylhexan-2-ol is a bifunctional organic molecule featuring both a chlorine atom and a hydroxyl group. This structure presents a unique analytical challenge, as its fragmentation behavior is influenced by both functional groups.

  • Molecular Formula: C₇H₁₅ClO

  • Molecular Weight: 150.08 g/mol (for ³⁵Cl), 152.08 g/mol (for ³⁷Cl)

  • Structure:

The presence of a secondary alcohol and a primary alkyl chloride dictates the primary fragmentation pathways under electron ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for structural identification. For molecules like 1-Chloro-5-methylhexan-2-ol, the fragmentation is governed by the drive to form the most stable charged fragments.[2]

Predicted Fragmentation Pathways

The energetically unstable molecular ion (M⁺•) will readily undergo several key fragmentation reactions. The molecular ion peak itself is often small or entirely absent for secondary alcohols due to the ease of fragmentation.[3][4]

The principal fragmentation pathways are initiated by the radical cation formed on the oxygen or chlorine atoms and are visualized in the diagram below.

Fragmentation_Pattern cluster_M M 1-Chloro-5-methylhexan-2-ol (M+•) m/z 150/152 F1 [M-H₂O]+• m/z 132/134 M->F1 - H₂O F2 [M-HCl]+• m/z 114 M->F2 - HCl F3 [CH(OH)CH₂Cl]+ (Base Peak) m/z 79/81 M->F3 - •C₄H₉ (Isobutyl radical) (α-cleavage) F4 [M-Cl]+ m/z 115 M->F4 - •Cl invis1 M->invis1 F5 [C₄H₉]+ m/z 57 invis1->F5 - C₃H₆ClO• invis2 Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dilute Sample (e.g., in Dichloromethane) GC_Inject GC Injection Port (Split/Splitless) Sample->GC_Inject GC_Column GC Column Separation (e.g., DB-5ms) GC_Inject->GC_Column Volatility Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation (m/z) Data_System Data System Detector->Data_System Library_Search Spectral Library Search (NIST, Wiley) Data_System->Library_Search Manual_Interpretation Manual Interpretation (Fragmentation Analysis) Data_System->Manual_Interpretation Report Final Report Library_Search->Report Manual_Interpretation->Report

Sources

Comparative

Spectral Distinction: Secondary Alcohols vs. Alkyl Chlorides via FTIR

Executive Summary In drug development and organic synthesis, the nucleophilic substitution of a secondary alcohol (e.g., 2-butanol) to an alkyl chloride (e.g., 2-chlorobutane) is a fundamental transformation. Fourier Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the nucleophilic substitution of a secondary alcohol (e.g., 2-butanol) to an alkyl chloride (e.g., 2-chlorobutane) is a fundamental transformation. Fourier Transform Infrared Spectroscopy (FTIR) offers the most immediate, non-destructive method to validate this conversion without the need for deuterated solvents required by NMR.

The Diagnostic Pivot: The spectral distinction relies on two massive shifts:

  • High Frequency: The complete collapse of the broad, hydrogen-bonded O-H stretching band (

    
    ).
    
  • Fingerprint Region: The shift from the C-O stretch (

    
    ) to the lower-frequency C-Cl stretch  (
    
    
    
    ).

This guide provides a rigorous spectral breakdown, supported by mechanistic theory and experimental protocols for kinetic monitoring.

Theoretical Framework: Mass & Polarity

To interpret these spectra correctly, one must apply Hooke’s Law to molecular vibrations. The frequency of vibration (


) is inversely proportional to the reduced mass (

) of the atoms involved.


  • The Alcohol (C-O-H): Oxygen is relatively light (16 amu) and forms strong hydrogen bonds. The O-H bond is stiff (high force constant

    
    ), resulting in high-frequency absorption.
    
  • The Chloride (C-Cl): Chlorine is heavy (35.5 amu). The C-Cl bond is weaker and the atom is massive, driving the absorption frequency deep into the "fingerprint" region (

    
    ).
    

Expert Insight: Unlike the C-O stretch, which is relatively stable, the C-Cl stretch is highly sensitive to rotational isomerism . In secondary alkyl chlorides, you will often see multiple bands in the 600–800


 range corresponding to trans and gauche conformers.

Detailed Spectral Comparison

The following data compares a generic secondary alcohol (


) with its chlorinated counterpart (

).
Table 1: Critical Absorption Bands
Vibrational ModeSecondary Alcohol (

)
Secondary Alkyl Chloride (

)
Diagnostic Value
O-H Stretch 3200–3550 cm⁻¹ (Broad, Strong)Absent Primary Indicator of conversion.
C-H Stretch 2850–3000 cm⁻¹ (Just below 3000)2850–3000 cm⁻¹ (Unchanged)Non-diagnostic (Backbone remains).
C-O Stretch 1075–1150 cm⁻¹ (Strong)Absent Confirms loss of C-O bond.
C-Cl Stretch Absent600–800 cm⁻¹ (Med/Strong)Confirms formation of C-Cl bond.
O-H Bend 1300–1450 cm⁻¹ (In-plane)AbsentSecondary confirmation.
Deep Dive: The Secondary Alcohol "Signature"

Secondary alcohols possess a unique C-O stretching frequency that distinguishes them from primary and tertiary isomers.[1]

  • Primary: ~1050 cm⁻¹[2][3]

  • Secondary: ~1100–1125 cm⁻¹[3]

  • Tertiary: ~1150 cm⁻¹[2]

  • Reference: Silverstein et al. note that secondary alcohols consistently show the C-O stretch in the

    
     region, often coupled with C-C vibrations [1].
    
Deep Dive: The Alkyl Chloride "Fingerprint"

The C-Cl stretch is not a single clean peak.[4]

  • Rotational Isomerism: In compounds like 2-chlorobutane, the C-Cl bond can be trans or gauche relative to the adjacent methyl group.

  • The Split: This results in multiple bands. The trans-conformer typically absorbs at a lower frequency (~600-650 cm⁻¹) than the gauche-conformer (~650-700 cm⁻¹) [2].

  • Warning: Many benchtop FTIRs with ZnSe optics have a cutoff around 600 cm⁻¹. Ensure your detector (e.g., DTGS) and optics (KBr or Diamond ATR) allow visibility down to 400 cm⁻¹.

Experimental Protocol: Kinetic Monitoring

Objective: Monitor the conversion of 2-Butanol to 2-Chlorobutane using Attenuated Total Reflectance (ATR) FTIR.

Workflow Diagram

The following diagram outlines the decision logic for assigning the product spectrum.

SpectralLogic Start Sample Spectrum Acquired CheckOH Check 3200-3550 cm⁻¹ Is Broad Band Present? Start->CheckOH CheckCO Check 1075-1150 cm⁻¹ Is Strong Band Present? CheckOH->CheckCO Yes CheckCCl Check 600-800 cm⁻¹ Are Sharp Bands Present? CheckOH->CheckCCl No ResultAlc Identity: Secondary Alcohol (Reactant) CheckCO->ResultAlc Yes ResultMix Identity: Incomplete Reaction (Mixture) CheckCO->ResultMix No (Ambiguous) ResultCl Identity: Alkyl Chloride (Product) CheckCCl->ResultCl Yes CheckCCl->ResultMix No

Figure 1: Decision tree for spectral assignment during alcohol-to-chloride conversion.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Reactant Standard (t=0):

    • Place 1 drop of pure 2-butanol on the crystal.

    • Verify: Broad peak at 3350 cm⁻¹ and C-O peak at ~1100 cm⁻¹ [3].[5]

  • Reaction Monitoring:

    • Aliquot 50 µL of the reaction mixture at set intervals (e.g., 15 min).

    • Critical Step: If using a solvent (like DCM), perform a quick evaporation or background subtraction, though neat analysis is preferred for high concentrations.

    • Target: Watch for the decrease of the 3350 cm⁻¹ area and the increase of the 600-750 cm⁻¹ region.

  • Product Validation:

    • Upon completion, the spectrum should match the NIST standard for 2-chlorobutane [4].

    • Key Check: Ensure no water bands (1640 cm⁻¹) are present, as hygroscopic byproducts can mimic alcohol OH bands.

Troubleshooting & Artifacts

ArtifactCauseSolution
Broad hump at 3400 cm⁻¹ in product Residual moisture or unreacted alcohol.Dry the product over

and re-run. Water shows a scissoring bend at 1640 cm⁻¹; alcohols do not.
No peaks below 650 cm⁻¹ ATR Crystal Cutoff.ZnSe absorbs below 600 cm⁻¹. Use a Diamond/KBr ATR or transmission cell for alkyl chlorides.
Doublet near 700 cm⁻¹ Rotational Isomers (Gauche/Trans).This is normal for secondary chlorides. Do not interpret as an impurity.

References

  • Spectroscopy Online. "The Spectra of Secondary and Tertiary Alcohols." Spectroscopy, vol. 35, no. 12, 2020. Link

  • NIST Chemistry WebBook. "Butane, 2-chloro- Infrared Spectrum." National Institute of Standards and Technology.[6][7][8][9][10] Link

  • NIST Chemistry WebBook. "2-Butanol Infrared Spectrum." National Institute of Standards and Technology.[6][7][8][9][10] Link

  • LibreTexts. "Spectroscopy of Alcohols and Phenols." Chemistry LibreTexts. Link

Sources

Validation

comparison of reductive methods for alpha-chloroketones

Topic: Comparative Guide: Stereoselective Reduction of -Chloroketones Author: Senior Application Scientist Date: October 26, 2025 Executive Summary: The Chemoselectivity Challenge The reduction of -chloroketones is a piv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Stereoselective Reduction of


-Chloroketones
Author:  Senior Application Scientist
Date:  October 26, 2025

Executive Summary: The Chemoselectivity Challenge

The reduction of


-chloroketones is a pivotal transformation in the synthesis of chiral epoxides, 

-adrenergic blockers, and antifungal azoles. However, this reaction presents a unique "chemoselectivity triangle" that frustrates standard protocols.

Unlike simple ketones,


-chloroketones possess a leaving group (

-Cl) susceptible to reductive cleavage. A successful method must navigate three competing pathways:
  • Path A (Desired): Carbonyl reduction to the chiral

    
    -chlorohydrin.
    
  • Path B (Side Reaction): Hydrodehalogenation (reductive dechlorination) to the parent ketone.

  • Path C (Over-reaction): Base-mediated cyclization to the epoxide (often occurring in situ).

This guide objectively compares the three dominant methodologies—Ruthenium-Catalyzed Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KREDs) , and Corey-Bakshi-Shibata (CBS) Reduction —to help you select the optimal route for your specific substrate and scale.

Mechanistic Landscape

To control the outcome, one must understand the divergence points. The following diagram illustrates the reaction pathways and the critical decision nodes.

ReactionPathways Substrate α-Chloroketone (R-CO-CH2-Cl) Desired Chiral Chlorohydrin (R-CH(OH)-CH2-Cl) Substrate->Desired 1. Carbonyl Reduction (Hydride Transfer) SideProduct Dechlorinated Ketone (R-CO-CH3) Substrate->SideProduct 2. Dechlorination (Radical/SET) Epoxide Chiral Epoxide (R-CH-O-CH2) Desired->Epoxide 3. Cyclization (Base-mediated) Note1 Avoid Radical Initiators (e.g., SmI2, Zn) Note1->SideProduct

Figure 1: Reaction divergence. Path 1 is the target. Path 2 is the primary failure mode in radical-prone conditions. Path 3 is often a subsequent synthetic goal.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

The Robust Industrial Standard [1]

Ruthenium-catalyzed ATH, particularly using Noyori-Ikariya type catalysts, is the current workhorse for this transformation. Unlike high-pressure hydrogenation, ATH uses hydrogen donors like isopropanol (IPA) or formic acid/triethylamine (FA/TEA), making it safer and operationally simpler.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center coordinates the hydride, while the amine ligand coordinates the substrate proton. This "lock-and-key" transition state ensures high enantioselectivity and prevents the single-electron transfer (SET) responsible for dechlorination.

  • Best For: Aromatic

    
    -chloroketones, scale-up (>1 kg), and substrates sensitive to strong Lewis acids.
    
Comparative Data
ParameterPerformance Metric
Enantiomeric Excess (ee) 95% – 99%
Chemoselectivity High (Dechlorination < 1%)
Catalyst Loading Low (S/C 1000:1 to 5000:1)
Cost Moderate (Ru precursors are expensive, but loading is low)
Experimental Protocol: Ru-TsDPEN Reduction

This protocol utilizes the Formic Acid/TEA azeotrope to drive the reaction irreversibly (CO2 release).

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (0.005 equiv) and 
    
    
    
    (0.01 equiv) in anhydrous DMF. Heat at 80°C for 1 hour to form the active 16e- complex.
  • Reaction: Cool to room temperature. Add the

    
    -chloroketone (1.0 equiv).
    
  • H-Donor Addition: Slowly inject a 5:2 mixture of Formic Acid:Triethylamine (FA/TEA) (5.0 equiv).

  • Monitoring: Stir at 25°C. Monitor by HPLC. The evolution of CO2 bubbles indicates active reduction.

  • Workup: Dilute with water, extract with EtOAc, and wash with saturated NaHCO3 to remove residual formic acid.

Method 2: Biocatalytic Reduction (KREDs)

The Selectivity Specialist

Engineered Ketoreductases (KREDs) have revolutionized this field, offering "perfect" selectivity (>99.9% ee). Unlike chemical catalysts, enzymes can be evolved (via directed evolution) to accept sterically demanding or non-aromatic substrates that fail with Ru-ATH.

  • Mechanism: KREDs utilize NADPH to deliver a hydride to the specific face of the ketone. The system requires a cofactor recycling enzyme, typically Glucose Dehydrogenase (GDH), to regenerate NADPH from glucose.[2]

  • Best For: Aliphatic

    
    -chloroketones, Dynamic Kinetic Resolution (DKR) of racemic substrates, and GMP manufacturing.
    
Workflow Diagram: Cofactor Recycling

Biocatalysis Substrate α-Chloroketone Product Chlorohydrin (>99% ee) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme

Figure 2: The coupled enzyme system. KRED reduces the substrate, while GDH recycles the expensive cofactor.

Experimental Protocol: KRED Screening Scale
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Substrate Solution: Dissolve

    
    -chloroketone in DMSO (10% v/v final concentration).
    
  • Cofactor Mix: Add NADP+ (1.0 mM), Glucose (1.5 equiv), and GDH (5 U/mL) to the buffer.

  • Initiation: Add KRED enzyme powder (5-10 mg/mL). Shake at 30°C / 250 rpm for 24 hours.

  • Note: If substrate solubility is poor, add 10-20% IPA, but verify enzyme stability.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The Organocatalytic Alternative

The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate borane (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). While highly effective, it is less "green" than ATH or KREDs due to the stoichiometry of borane and sensitivity to moisture.
  • Mechanism: The basic nitrogen of the oxazaborolidine coordinates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , increasing the Lewis acidity of the boron.[3] The ketone oxygen then coordinates to the endocyclic boron, activating it for hydride transfer via a rigid 6-membered transition state.
    
  • Best For: Early-phase discovery where enzyme screening is too slow and Ru-residues are a concern.

Comparative Data
ParameterPerformance Metric
Enantiomeric Excess (ee) 90% – 98%
Moisture Sensitivity High (Requires anhydrous THF)
Atom Economy Poor (Stoichiometric Borane waste)
Safety Caution (

is toxic/flammable)

Final Selection Guide

Use the table below to select the method based on your project constraints.

FeatureRu-ATH (Noyori) Biocatalysis (KRED) CBS Reduction
Selectivity (ee) Excellent (95-99%)Perfect (>99%)Good (90-98%)
Dev Time Short (Off-the-shelf catalysts)Medium (Requires screening)Short (Standard reagents)
Scalability High (100kg+)High (with optimization)Medium (Exotherm control)
Cost Low/MediumLow (at scale)Medium
Green Metric Good (Low waste)Excellent (Water-based)Poor (Boron waste)
Dechlorination Risk LowNegligibleLow

References

  • Noyori, R., et al. (1995).[4] Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes.[1][2][5] Journal of the American Chemical Society.[3][6] Link

  • Huisman, G. W., et al. (2010). Practical biocatalytic reductions of ketones using ketoreductases.[2][7][8] Organic Process Research & Development. Link

  • Corey, E. J., & Helal, C. J. (1998).[9] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.[9] Link

  • BenchChem. (2025).[2] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.[2]Link

  • Codexis/Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron: Asymmetry.[1][2][10][3][5][6][7][8][9][11][12] Link

Sources

Comparative

A Comparative Guide to Establishing Analytical Standards for 1-Chloro-5-methylhexan-2-ol Purity

For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like 1-Chloro-5-methylhexan-2-ol is paramount for the synthesis of safe and effective active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like 1-Chloro-5-methylhexan-2-ol is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for establishing the purity of this specific, non-pharmacopeial chiral chloroalcohol. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Defining the Analytical Challenge: Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis of 1-Chloro-5-methylhexan-2-ol. A common synthetic route involves the ring-opening of a suitable epoxide. This process can introduce several classes of impurities that must be monitored and controlled.

Potential Impurities in 1-Chloro-5-methylhexan-2-ol Synthesis:

  • Starting Materials: Unreacted epoxide or other precursors.

  • Regioisomers: The alternative product from the epoxide ring-opening.

  • Enantiomeric Impurity: The undesired enantiomer of the target molecule.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or processing.

According to ICH Q3A(R2) guidelines, organic impurities in new drug substances must be reported, identified, and qualified based on established thresholds, which are often as low as 0.05%.[1][2][3] This necessitates the use of highly sensitive and specific analytical methods.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach is essential. For 1-Chloro-5-methylhexan-2-ol, the primary recommended techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

dot

Caption: Orthogonal analytical approaches for purity assessment.

Primary Purity Assessment by Gas Chromatography (GC)

For a relatively volatile compound like 1-Chloro-5-methylhexan-2-ol, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful tool for assessing purity and quantifying volatile impurities. The high separation efficiency of capillary GC columns makes it ideal for separating closely related compounds.[4]

Causality of Method Choice: GC-FID is selected for its high resolution of volatile compounds and its response being roughly proportional to the mass of carbon, which allows for reliable quantification of organic impurities without needing a reference standard for each one.

Experimental Protocol: GC-FID for Purity and Impurity Profiling
  • Column Selection: A chiral stationary phase, such as a cyclodextrin-based column (e.g., CP Chirasil-DEX CB), is crucial for separating the enantiomers of 1-Chloro-5-methylhexan-2-ol and any chiral impurities.[5]

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a volumetric flask and dissolve in a suitable solvent like dichloromethane or MTBE to a final concentration of 1 mg/mL.

  • Instrumentation and Conditions:

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

    • Detector: FID, 260°C.

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak and all impurities.

dot

Caption: Workflow for GC-FID purity analysis.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

While chiral GC is effective, chiral HPLC or Supercritical Fluid Chromatography (SFC) often provides superior resolution and is considered the gold standard for determining enantiomeric excess (e.e.).[6][7] Polysaccharide-based chiral stationary phases are particularly effective for separating a wide range of chiral compounds, including secondary alcohols.[8][9]

Causality of Method Choice: HPLC and SFC offer a wider range of chiral stationary phases and mobile phase conditions compared to GC, often leading to better and more robust separation of enantiomers. These techniques are also non-destructive, allowing for sample recovery if needed.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess
  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak series) is a good starting point.

  • Mobile Phase Screening: Begin with a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11][12] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it invaluable for characterizing novel compounds.[13][14]

Causality of Method Choice: qNMR provides a direct measure of the molar quantity of the analyte, independent of its chemical structure, offering a truly orthogonal check to chromatographic methods which measure relative purity. It is a powerful tool for assigning the purity value to a reference standard.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Internal Standard Selection: Choose a stable, non-volatile internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 1-Chloro-5-methylhexan-2-ol sample.

    • Accurately weigh a similar amount of the certified internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the internal standard.

Comparison of Analytical Techniques

Parameter Gas Chromatography (GC-FID) Chiral HPLC/SFC Quantitative NMR (qNMR)
Primary Use Assay, volatile impuritiesEnantiomeric purityAbsolute purity, reference standard
Quantification Relative (Area %)Relative (Area %)Absolute (molar)
Reference Standard Analyte standard needed for identityAnalyte standard needed for identityCertified internal standard needed
Sensitivity High (ng level)High (ng level)Moderate (µg-mg level)
Strengths High resolution for volatiles, robustExcellent enantioseparationPrimary method, high precision
Limitations Limited to volatile/thermostable compoundsCan require extensive method developmentLower sensitivity, requires pure standard

Conclusion and Recommendations

Establishing robust analytical standards for a novel intermediate like 1-Chloro-5-methylhexan-2-ol requires a comprehensive and orthogonal approach.

  • For routine in-process control and analysis of volatile impurities, GC-FID on a chiral column is the recommended workhorse method due to its speed, robustness, and high resolution.

  • For accurate determination of enantiomeric purity, chiral HPLC or SFC is the preferred technique, offering superior enantioselective power.

  • For the definitive assignment of absolute purity and characterization of a reference standard, ¹H qNMR is indispensable. Its nature as a primary ratio method provides a high degree of confidence and traceability.

By implementing this multi-pronged strategy, researchers and drug development professionals can ensure a thorough understanding and control of the purity of 1-Chloro-5-methylhexan-2-ol, in line with the stringent requirements of regulatory bodies like the ICH.[15][16][17][18][19][20]

References

  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Chirality, 2005. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Kinetic resolution of secondary alcohols by chiral DMAP derivatives prepared by the Ugi multicomponent reaction. HETEROCYCLES, Vol. 87, No. 2, 2013. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. J-STAGE. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 2023. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]

  • Assessing Chiral Purity. OpenOChem Learn. [Link]

  • Gas Chromatography (GC). FE 315 INSTRUMENTAL ANALYSIS. [Link]

  • From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. International Journal of Pharmaceutical Research and Applications. [Link]

  • The Secrets to Mastering Chiral Chromatography. RotaChrom. [Link]

  • Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Gas Chromatography Analysis of a C1-C5 Hydrocarbon Column. ResearchGate. [Link]

  • A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2002. [Link]

  • Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis. PMC. [Link]

  • Halohydrins from Alkenes. Chemistry Steps. [Link]

  • Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. ResearchGate. [Link]

Sources

Validation

Technical Guide: Chromatographic Retention &amp; Method Development for 1-Chloro-5-methylhexan-2-ol

Topic: Retention Time & Chromatographic Behavior of 1-Chloro-5-methylhexan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists Executive Summary 1-Chloro-5-methylhex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time & Chromatographic Behavior of 1-Chloro-5-methylhexan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists

Executive Summary

1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a critical chiral intermediate, often encountered in the synthesis of xanthine derivatives (e.g., Lisofylline, Pentoxifylline metabolites).[1][2][3][4][5][6] Its analysis on non-polar GC columns presents a classic chromatographic challenge: balancing the resolution of structural isomers against the peak tailing caused by the hydroxyl group.

This guide provides a comparative analysis of its retention behavior on non-polar (5% Phenyl) versus polar phases, predictive retention indexing, and a validated method development protocol to ensure data integrity.

Chemical & Chromatographic Profile

To predict and validate retention times (RT), we must first understand the physicochemical drivers of the separation.

PropertyValue / DescriptionChromatographic Impact
Molecular Formula C

H

ClO
MW: 150.65 g/mol
Boiling Point ~200–210 °C (Predicted)Elutes in the mid-range of standard temperature programs.
Key Functionality Secondary Alcohol (-OH)Causes H-bonding with silanols (tailing) on non-polar columns.
Key Functionality Primary Chloride (-Cl)Increases retention via dipole-induced dipole interactions.
Precursor 1-Chloro-5-methylhexan-2-oneCritical Separation: The alcohol elutes after the ketone due to H-bonding and higher BP.
Predictive Retention Index (Kovats RI)

Note: Experimental RI values can vary by system. The following are calculated based on structural increments relative to homologous series on a DB-5ms column.

  • Base Alkane: Heptane (RI 700)

  • Structural Increments:

      • Cl (primary): ~150–180 units

      • OH (secondary): ~150–180 units (on non-polar phase)

      • Methyl branching: ~30–50 units

  • Estimated RI (DB-5): 1030 – 1080

  • Comparison Point: The ketone precursor (1-chloro-5-methylhexan-2-one) is expected to elute earlier (RI ~930–960).

Comparative Performance: Non-Polar vs. Polar Columns

The choice of stationary phase dictates the separation mechanism. For this chlorohydrin, the trade-off is between inertness (Polar) and thermal stability/resolution (Non-Polar).

Option A: Non-Polar (5%-Phenyl-methylpolysiloxane)
  • Columns: DB-5ms, Rtx-5, HP-5.

  • Mechanism: Separation primarily by boiling point and dispersive forces (Van der Waals).

  • Performance:

    • Retention: Moderate. Elutes after n-Decane (RI 1000).

    • Peak Shape: Prone to tailing unless the column is "Ultra Inert" (UI) or the inlet is perfectly deactivated.

    • Utility: Best for separating the alcohol from non-polar side-products or when coupled with MS (lower bleed).

Option B: Polar (Polyethylene Glycol / WAX)
  • Columns: DB-WAX, HP-INNOWax.

  • Mechanism: Strong Hydrogen bonding and dipole-dipole interactions.

  • Performance:

    • Retention: Significantly higher (RI > 1500).

    • Peak Shape: Excellent symmetry (sharp peaks) as the phase "wets" the alcohol group.

    • Utility: Best for confirming purity and separating from the ketone precursor (large selectivity difference).

Option C: Derivatization (TMS-Ether)
  • Method: React with BSTFA + 1% TMCS.

  • Performance on Non-Polar:

    • Retention: Increases (higher MW), but polarity decreases.

    • Peak Shape: Perfect symmetry (OH group masked).

    • Utility: Recommended for trace analysis (< 0.1%) to eliminate adsorption losses.

Workflow & Signaling Pathway

The following diagram illustrates the synthesis context and the decision tree for chromatographic method selection.

G Precursor 1-Chloro-5-methylhexan-2-one (Ketone) Reaction Reduction (NaBH4) Precursor->Reaction Target 1-Chloro-5-methylhexan-2-ol (Target Alcohol) Reaction->Target Decision Select GC Method Target->Decision MethodA Method A: Non-Polar (DB-5) Screening & General Purity (RI ~1050) Decision->MethodA Standard MethodB Method B: Polar (DB-WAX) Isomer Resolution (RI ~1550) Decision->MethodB Complex Matrix MethodC Method C: Derivatization (TMS) Trace Impurity Analysis Decision->MethodC Low LOD Req.

Caption: Synthesis pathway of the chlorohydrin target and chromatographic decision tree based on analytical requirements.

Recommended Experimental Protocol

This protocol is designed for Method A (Non-Polar) , as it is the industry standard for initial screening.

Instrument Configuration
  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: FID (250 °C) or MS (Source 230 °C).

  • Column: DB-5ms Ultra Inert, 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Split/Splitless, 250 °C. Crucial: Use a deactivated wool liner to prevent degradation of the chlorohydrin.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of sample into a 20 mL vial.

    • Dissolve in 10 mL Dichloromethane (DCM) . Note: Avoid methanol if looking for transesterification impurities; otherwise, MeOH is acceptable.

    • Optional Derivatization: Add 50 µL BSTFA, incubate at 60 °C for 30 mins.

  • GC Parameters:

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Injection: 1 µL, Split 50:1.

    • Oven Program:

      • Initial: 50 °C (Hold 1 min) - Traps volatiles.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 30 °C/min to 280 °C (Hold 3 min) - Elutes heavy impurities.

  • System Suitability Criteria:

    • Tailing Factor (Target Peak): < 1.5 (Strict requirement for underivatized alcohols).

    • Resolution (Ketone vs. Alcohol): > 2.0.

Data Interpretation
CompoundApprox. Retention Time (min)*Identification Note
Solvent (DCM)2.5Solvent delay required for MS.
1-Chloro-5-methylhexan-2-one9.8 - 10.2Sharp peak, elutes first.
1-Chloro-5-methylhexan-2-ol 11.5 - 12.0 Broader peak, elutes second.
Dimer/Heavy Impurities> 15.0Check late eluters.

*Retention times are illustrative for the specified program; rely on Relative Retention Time (RRT) vs. the ketone.

Troubleshooting & Optimization

Problem: Peak Tailing of the Alcohol

  • Cause: Active silanol sites in the inlet liner or column head.

  • Solution: Replace the liner with a fresh, ultra-deactivated split liner containing glass wool. Trim 10-20 cm from the front of the column.

Problem: Co-elution with Matrix

  • Cause: Complex reaction mixture.

  • Solution: Switch to a DB-624 or DB-1701 (Mid-polar) column. The cyano/phenyl phases offer unique selectivity for chlorinated compounds and often resolve overlaps seen on DB-5.

References
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. 2-Hexanol & Chlorinated Derivatives Retention Indices. Available at: [Link]

  • PubChem. Compound Summary: 1-Chloro-5-methylhexan-2-one (Precursor). CID 19091938. Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide: Strategies for Separating Polar Compounds on Non-Polar Phases. Available at: [Link]

  • Restek Corporation. Restek Capillary Column Installation Guide & Retention Index Library. Available at: [Link]

Sources

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